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  • Product: 2-Allylsulfanyl-1H-imidazole
  • CAS: 27098-94-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Allylthio)imidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Allylthio)imidazole, a sulfur-containing derivative of the foundational imidazole hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Allylthio)imidazole, a sulfur-containing derivative of the foundational imidazole heterocycle. While not a widely commercialized compound with a dedicated CAS number, its synthesis is readily achievable from its precursor, 2-mercaptoimidazole. This document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its potential applications in drug discovery, drawing from the extensive biological activities reported for related 2-alkylthio-imidazole derivatives. Safety, handling, and experimental considerations are also discussed to provide a holistic resource for researchers.

Introduction: The Imidazole Core and the Significance of Thioether Functionalization

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] It is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products (like the amino acid histidine) and synthetic drugs.[1][3] The imidazole nucleus is known to be a versatile pharmacophore, with derivatives exhibiting a vast range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][4][5]

Modification at the 2-position of the imidazole ring is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Specifically, the introduction of a thioether (R-S-) linkage creates a 2-(alkylthio)imidazole derivative. This functionalization is significant for several reasons:

  • Modulation of Lipophilicity: The thioether group can alter the compound's solubility and ability to cross biological membranes.

  • Metabolic Handles: The sulfur atom can be a site for metabolic oxidation, influencing the drug's half-life and clearance profile.

  • Target Engagement: The sulfur atom and the attached alkyl group can form crucial interactions with biological targets, such as enzymes and receptors.

This guide focuses specifically on the allyl-substituted derivative, 2-(Allylthio)imidazole, providing the foundational knowledge required for its synthesis and exploration in a research and development context.

Physicochemical Properties and Identification

A critical first step in working with any compound is to establish its identity and key physical properties. As of this guide's publication, 2-(Allylthio)imidazole does not have a registered CAS number, which suggests it is primarily a research intermediate rather than a commercially available stock chemical.

However, its molecular formula and weight can be definitively established. The structure is derived from its immediate synthetic precursor, 2-mercaptoimidazole (also known as imidazole-2-thione).

  • Precursor: 2-Mercaptoimidazole[6][7][8]

  • CAS Number (Precursor): 872-35-5[6][7][8][9][10]

The properties of 2-(Allylthio)imidazole are summarized below.

PropertyValueSource / Method
Chemical Name 2-(Allylthio)-1H-imidazoleIUPAC Nomenclature
CAS Number Not Assigned-
Molecular Formula C₆H₈N₂SElemental Composition
Molecular Weight 140.21 g/mol PubChem (Calculated for C₆H₈N₂S)[11][12][13][14]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidExtrapolated from similar compounds
Solubility (Predicted) Soluble in organic solvents like methanol, ethanol, DMSO, DMFBased on structure and precursor solubility[8]

Note on Isomerism: 2-(Allylthio)imidazole exists in tautomeric forms, but the S-alkylated form is the stable product of the synthesis described herein. It should be distinguished from its benzofused analog, 2-(Allylthio)benzimidazole (CAS: 51389-04-9), which has a different molecular formula (C₁₀H₁₀N₂S) and weight (190.26 g/mol ).[15]

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 2-(Allylthio)imidazole is through the S-alkylation of 2-mercaptoimidazole. This reaction is a classic example of nucleophilic substitution.

Underlying Mechanism: Sₙ2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Deprotonation: The thiol (-SH) group of 2-mercaptoimidazole is weakly acidic. In the presence of a suitable base (e.g., sodium hydride, potassium carbonate), the thiol proton is abstracted to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), which bears a partial positive charge due to the electronegativity of the halogen.

  • Displacement: In a concerted step, the nucleophile attacks the carbon atom, and the leaving group (bromide) is displaced, forming the new carbon-sulfur bond and yielding the final product, 2-(Allylthio)imidazole.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the thiolate anion highly reactive and accessible for the nucleophilic attack.

Experimental Protocol: Synthesis of 2-(Allylthio)imidazole

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Materials:

  • 2-Mercaptoimidazole (CAS: 872-35-5)[6][7][8]

  • Allyl Bromide

  • Sodium Hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-mercaptoimidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Cautiously add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the thiolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure 2-(Allylthio)imidazole.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 2-Mercaptoimidazole Deprotonation Deprotonation at 0°C (Formation of Thiolate) Reactant1->Deprotonation Reactant2 Allyl Bromide Alkylation Sₙ2 Attack by Thiolate (C-S Bond Formation) Reactant2->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2-(Allylthio)imidazole Purification->Product G cluster_activities Potential Biological Activities Core 2-(Allylthio)imidazole Core Structure Imidazole Imidazole Ring (Pharmacophore) Core->Imidazole contains Thioether Allylthio Group (Modulates Lipophilicity & Binding) Core->Thioether contains Antifungal Antifungal Imidazole->Antifungal Antibacterial Antibacterial Imidazole->Antibacterial Anticancer Anticancer Imidazole->Anticancer Thioether->Anticancer AntiInflammatory Anti-inflammatory Thioether->AntiInflammatory

Caption: Key structural features and their potential biological roles.

Safety and Handling

Since a specific Safety Data Sheet (SDS) for 2-(Allylthio)imidazole is unavailable, safety precautions must be based on the known hazards of its precursor, 2-mercaptoimidazole, and general principles for handling sulfur-containing organic compounds and alkylating agents.

  • Precursor (2-Mercaptoimidazole): Classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [8][10]* Reagent (Allyl Bromide): A toxic, flammable, and lachrymatory alkylating agent.

  • Product (2-(Allylthio)imidazole): Should be handled as a potentially hazardous chemical.

Recommended Precautions:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield. [8]* Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Allylthio)imidazole represents a synthetically accessible and promising scaffold for drug discovery and development. While not a common chemical entity itself, its straightforward preparation from 2-mercaptoimidazole opens the door for its exploration. Drawing on the well-documented and diverse biological activities of the broader imidazole and 2-thioimidazole families, this compound serves as an excellent candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and investigate the therapeutic potential of this versatile molecule.

References

  • CPAChem. (n.d.). 2-Mercaptoimidazole CAS:872-35-5. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methyl-5-methylthio-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazineethanethiol. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine, methyl(methylthio)-. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethyl-2(1H)-pyrazinethione. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jeyakkumar, P., et al. (2021). Conceptual Study on Imidazole Derivatives and Their Biological Activities. Journal of Cardiovascular Disease Research.
  • Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Sawayama, T., et al. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical & Pharmaceutical Bulletin, 32(7), 2536-43.
  • Gupta, V., & Kant, V. (2013).
  • Shakyawar, D., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • Ferguson, M. J., & Organ, M. G. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters, 53(8), 933-936.
  • National Center for Biotechnology Information. (n.d.). 2-(thiophen-2-yl)-1H-imidazole. In PubChem. Retrieved from [Link]

  • Sirisha, P., et al. (2023). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Heeres, J., & Kennis, L. E. J. (1985). Substituted 2-mercapto-imidazoles and their preparation and use.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Imidazole-2-thione. In PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 14610-11-8 | 2-(Ethylthio)-1H-benzo[d]imidazole. Retrieved from [Link]

  • Inxight Drugs. (n.d.). IMIDAZOLE-2-THIOL, 4-PHENYL-. Retrieved from [Link]

Sources

Exploratory

Structural divergence and Pharmacological Utility: A Technical Guide to 2-Mercaptoimidazole and 2-Allylsulfanyl-1H-imidazole

Executive Summary In the landscape of heterocyclic medicinal chemistry, the imidazole ring serves as a privileged scaffold capable of modulating diverse biological targets. Within this domain, the transition from 2-merca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the imidazole ring serves as a privileged scaffold capable of modulating diverse biological targets. Within this domain, the transition from 2-mercaptoimidazole (a polar, tautomeric precursor) to 2-allylsulfanyl-1H-imidazole (a lipophilic, locked thioether) represents a critical inflection point in drug design.

This technical whitepaper provides an in-depth analysis of the physicochemical differences, mechanistic reactivity, and pharmacological applications of these two compounds. By examining the causality behind structural modifications—specifically the S-alkylation of the mercapto group—researchers can better leverage these molecules in the development of enzyme inhibitors, receptor antagonists, and complex macromolecular conjugates.

Structural & Physicochemical Profiling

The fundamental difference between the two compounds lies in the state of the sulfur atom at the C2 position of the imidazole ring.

2-Mercaptoimidazole (Parent Scaffold)

2-Mercaptoimidazole (CAS: 872-35-5) is characterized by a highly dynamic structural state. In solution, it exists in a tautomeric equilibrium between the thiol form (1H-imidazole-2-thiol) and the thione form (1,3-dihydroimidazole-2-thione)[1][2].

  • Causality of Reactivity: This tautomerism renders the molecule highly polar and endows it with potent nucleophilic and metal-chelating properties. However, the presence of a free thiol/thione group often leads to pharmacokinetic liabilities in drug development, such as rapid oxidative dimerization (forming disulfides) or off-target metal chelation[1].

2-Allylsulfanyl-1H-imidazole (S-Alkylated Derivative)

2-Allylsulfanyl-1H-imidazole (CAS: 27098-94-8) is the direct S-allylated derivative of 2-mercaptoimidazole[3].

  • Causality of Structural Modification: By covalently attaching an allyl group to the sulfur atom, the tautomeric equilibrium is permanently disrupted, "locking" the molecule into the thioether configuration. This modification eliminates the hydrogen-bond donor capacity of the sulfur, significantly increasing the molecule's lipophilicity (LogP) and membrane permeability. Furthermore, the allyl group introduces a terminal alkene—a biorthogonal handle primed for late-stage functionalization.

Table 1: Comparative Physicochemical Properties
Property2-Mercaptoimidazole2-Allylsulfanyl-1H-imidazole
CAS Number 872-35-5[1]27098-94-8[3]
Molecular Formula C3H4N2S[2]C6H8N2S[3]
Molecular Weight 100.14 g/mol [2]140.21 g/mol [3]
Structural State Thiol-Thione Tautomeric EquilibriumLocked Thioether
Lipophilicity (LogP) Low (Highly Polar)Moderate to High
Primary Reactivity Nucleophilic substitution, Metal chelationOlefin metathesis, Thiol-ene click chemistry

Mechanistic Causality & Chemical Reactivity

The synthesis of 2-allylsulfanyl-1H-imidazole from 2-mercaptoimidazole is driven by the differential acidity (pKa) of the heteroatoms. The sulfur proton is significantly more acidic than the nitrogen protons. When treated with a mild base, the thiolate anion is selectively generated. This thiolate is a soft, highly polarizable nucleophile that readily undergoes an


 reaction with an electrophile like allyl bromide[4].

G Thione 2-Mercaptoimidazole (Thione Form) Thiol 2-Mercaptoimidazole (Thiol Form) Thione->Thiol Tautomerism Base Base (e.g., K2CO3) Deprotonation Thiol->Base pKa driven Thiolate Thiolate Anion (Soft Nucleophile) Base->Thiolate Product 2-Allylsulfanyl-1H-imidazole (Locked Thioether) Thiolate->Product SN2 Attack AllylBr Allyl Bromide (Electrophile) AllylBr->Product S-Alkylation

Caption: Tautomeric equilibrium of 2-mercaptoimidazole and its selective SN2 S-alkylation pathway.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high yield and prevent unwanted N-alkylation, the following self-validating protocol outlines the synthesis of 2-allylsulfanyl-1H-imidazole[4].

Step-by-Step Workflow
  • Preparation & Deprotonation:

    • Dissolve 1.0 equivalent of 2-mercaptoimidazole in anhydrous ethanol or dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add 1.1 equivalents of anhydrous potassium carbonate (

      
      ).
      
    • Causality:

      
       is a mild base sufficient to deprotonate the thiol (pKa ~10) without deprotonating the imidazole nitrogen (pKa >14), ensuring strict chemoselectivity for S-alkylation.
      
  • Electrophilic Addition:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dropwise add 1.05 equivalents of allyl bromide.

    • Causality: Dropwise addition at 0°C controls the exothermic

      
       reaction and minimizes the risk of polyalkylation or thermal degradation.
      
  • Reaction Progression:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 1:1). The product (2-allylsulfanyl-1H-imidazole) will exhibit a significantly higher

      
       value than the starting material due to the loss of the polar thiol group.
      
  • Workup & Isolation:

    • Quench the reaction with distilled water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine to remove residual DMF and salts, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Analytical Validation:

    • 
      H-NMR:  Confirm the disappearance of the broad -SH/-NH thione peak. Validate the presence of the allyl group via a multiplet at ~5.8–6.0 ppm (internal alkene proton) and doublets/multiplets at ~5.1–5.3 ppm (terminal alkene protons).
      

Pharmacological & Drug Development Applications

The choice between utilizing the parent 2-mercaptoimidazole or its S-allylated derivative depends entirely on the target biological mechanism.

Applications of 2-Mercaptoimidazole

Because of its free thiol/thione group, 2-mercaptoimidazole acts as an excellent chelator for metalloenzymes.

  • Enzyme Inhibition: It has been extensively investigated for the kinetics of inhibition on mushroom tyrosinase. Furthermore, substituted 2-mercaptoimidazoles serve as potent inhibitors of 14α-demethylase, making them highly effective antifungal agents[5].

  • Receptor Antagonism: The scaffold has been optimized to create a new class of potent CCR2 antagonists, which are critical in modulating inflammatory responses and chemokine signaling[6].

Applications of 2-Allylsulfanyl-1H-imidazole

The S-allylated derivative is rarely the final drug candidate; rather, it is a high-value intermediate.

  • Lipophilicity Modulation: Masking the thiol improves the pharmacokinetic profile, allowing the imidazole core to cross lipid bilayers more effectively.

  • Late-Stage Functionalization: The terminal alkene of the allyl group is a prime candidate for Thiol-Ene Click Chemistry or Olefin Cross-Metathesis . This allows drug developers to graft the imidazole pharmacophore onto targeted delivery vehicles (like PEGylated nanoparticles) or to rapidly synthesize libraries of complex, lipophilic enzyme inhibitors.

Workflow Lead 2-Mercaptoimidazole Scaffold Tox High Reactivity / Low Permeability Lead->Tox PK Limitations Mod S-Alkylation (Allylation) Tox->Mod Structural Optimization Intermediate 2-Allylsulfanyl-1H-imidazole Mod->Intermediate Masking Thiol Click Thiol-Ene Click Chemistry Intermediate->Click Metathesis Cross-Metathesis Intermediate->Metathesis Drug1 Targeted Delivery Conjugates Click->Drug1 Drug2 Lipophilic Enzyme Inhibitors Metathesis->Drug2

Caption: Workflow illustrating the structural optimization of 2-mercaptoimidazole via S-allylation.

References

  • PubChem - NIH. 2-Mercaptoimidazole | C3H4N2S | CID 1201386. Available at:[Link]

  • PubMed - NIH. 2-Mercaptoimidazoles, a new class of potent CCR2 antagonists. Available at: [Link]

  • ResearchGate. Synthesis, Molecular Docking and Biological Evaluation of 2-Mercaptomidazoles using Solid Phase Synthesis. Available at: [Link]

  • Howei Pharm. CAS 27098-94-8 C6H8N2S 2-Allylsulfanyl-1H-imidazole 95%. Available at:[Link]

  • PrepChem. Synthesis of 4,5-Bis(4-chlorophenyl)-4,5-dihydro-2-(allylthio)-1H-imidazole Hydrochloride. Available at: [Link]

Sources

Foundational

2-Allylsulfanyl-1H-imidazole synonyms and IUPAC nomenclature

Title: 2-Allylsulfanyl-1H-imidazole: Structural Nomenclature, Synthesis, and Applications in Drug Discovery Executive Summary 2-Allylsulfanyl-1H-imidazole is a highly versatile thioether-functionalized heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Allylsulfanyl-1H-imidazole: Structural Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary 2-Allylsulfanyl-1H-imidazole is a highly versatile thioether-functionalized heterocyclic building block. Characterized by its reactive allyl group and stable imidazole core, it serves as a critical intermediate in the synthesis of condensed imidazole derivatives and novel pharmaceutical agents[1]. This technical guide provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Nomenclature Logic

The nomenclature of 2-Allylsulfanyl-1H-imidazole is rooted in systematic IUPAC rules, which prioritize the nitrogen-containing heterocycle as the parent structure.

  • Parent Heterocycle: The core is a 1H-imidazole ring, a five-membered aromatic system containing two non-adjacent nitrogen atoms.

  • Substituent: Attached to the C2 position is an "allylsulfanyl" group. In modern IUPAC nomenclature, the allyl radical is systematically named "prop-2-en-1-yl", and the sulfur linkage is denoted as "sulfanyl" (formerly "thio" or "mercapto").

  • Systematic IUPAC Name: 2-(prop-2-en-1-ylsulfanyl)-1H-imidazole.

Due to historical naming conventions, several synonyms remain prevalent in chemical literature and commercial catalogs, including 2-(Allylthio)-1H-imidazole and 2-Allylmercaptoimidazole[2].

NomenclatureLogic cluster_0 IUPAC Structural Components cluster_1 Common Synonyms Root 2-Allylsulfanyl-1H-imidazole CAS: 27098-94-8 Base 1H-imidazole (Core Heterocycle) Root->Base Subst prop-2-en-1-ylsulfanyl (Allylthio Group) Root->Subst Syn1 2-(Allylthio)-1H-imidazole Root->Syn1 Syn2 2-Allylmercaptoimidazole Root->Syn2 Syn3 2-(prop-2-en-1-ylthio)-1H-imidazole Root->Syn3 Pos Position 2 (C-S Bond) Subst->Pos

Logical breakdown of IUPAC nomenclature and common synonyms for 2-Allylsulfanyl-1H-imidazole.

Physicochemical Profile

Understanding the fundamental properties of this compound is essential for predicting its behavior in organic synthesis and chromatographic purification. The following table summarizes its core quantitative data[3],[2].

PropertyValue
Systematic IUPAC Name 2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
Common Synonyms 2-Allylsulfanyl-1H-imidazole, 2-(Allylthio)-1H-imidazole
CAS Registry Number 27098-94-8
Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
MDL Number MFCD19221609

Mechanistic Synthesis Protocol: S_N2 Alkylation

The most efficient and scalable route to synthesize 2-allylsulfanyl-1H-imidazole is the selective S-alkylation of 1H-imidazole-2-thiol using allyl bromide[4],[1]. The reaction operates via a bimolecular nucleophilic substitution (S_N2) mechanism.

Causality & Regioselectivity (HSAB Theory): 1H-imidazole-2-thiol exists in a tautomeric equilibrium with imidazole-2-thione. Upon deprotonation, it forms an ambident anion with the negative charge delocalized across the sulfur and nitrogen atoms. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable sulfur atom acts as a "soft" nucleophile. Allyl bromide, featuring a polarizable C-Br bond adjacent to a pi-system, is a "soft" electrophile. Consequently, the soft-soft interaction kinetically favors S-alkylation over N-alkylation, ensuring high regioselectivity[5].

SynthesisWorkflow A 1H-imidazole-2-thiol (Starting Material) B Deprotonation (K2CO3 in DMF) A->B Add Base C Thiolate Anion (Soft Nucleophile) B->C -H+ E S_N2 Alkylation (0°C to RT) C->E D Allyl Bromide (Soft Electrophile) D->E F 2-Allylsulfanyl-1H-imidazole (Target Compound) E->F -Br-

Step-by-step S_N2 synthesis workflow of 2-Allylsulfanyl-1H-imidazole via S-alkylation.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of 1H-imidazole-2-thiol in anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes. Expert Insight: K₂CO₃ is specifically chosen because it is a mild base capable of deprotonating the thiol (pKa ~10.5) without deprotonating the imidazole nitrogen (pKa ~14). DMF, a polar aprotic solvent, accelerates the S_N2 reaction by leaving the thiolate anion unsolvated and highly reactive.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of allyl bromide dropwise over 15 minutes. Expert Insight: The adjacent double bond in allyl bromide stabilizes the S_N2 transition state via orbital overlap, making it highly reactive[1]. Dropwise addition at 0°C mitigates the exothermic nature of the reaction and prevents potential di-alkylation or polymerization of the allyl group.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 to 6 hours.

  • Quenching and Extraction (Self-Validating Step): Quench the reaction by adding an excess of distilled water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Expert Insight: Water serves a dual purpose: it neutralizes unreacted base and forces the precipitation/partitioning of the organic product into the EtOAc layer, leaving the highly polar DMF and inorganic salts in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a Hexane/EtOAc gradient) to yield the pure product.

Analytical Validation

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Successful S-alkylation is confirmed via:

  • Mass Spectrometry (ESI-MS): The appearance of a molecular ion peak at m/z 141 [M+H]⁺ confirms the successful addition of the allyl group[1].

  • ¹H-NMR Spectroscopy: The disappearance of the highly deshielded thiol proton (typically >12 ppm) and the emergence of characteristic allyl signals: a multiplet for the internal alkene proton (~5.8 ppm), a multiplet for the terminal alkene protons (~5.1-5.3 ppm), and a distinct doublet for the methylene protons adjacent to the sulfur atom (~3.6 ppm).

References

  • Title: CAS 27098-94-8 C6H8N2S 2-Allylsulfanyl-1H-imidazole 95% | Source: Howei Pharm | URL: 3

  • Title: 27098-94-8 | 2-(Allylthio)-1H-imidazole | Source: BLD Pharm | URL: 2

  • Title: Synthesis of 4,5-Bis(4-chlorophenyl)-4,5-dihydro-2-(allylthio)-1H-imidazole Hydrochloride | Source: PrepChem | URL: 4

  • Title: US20060100199A1 - Novel condensed imidazole derivatives | Source: Google Patents | URL: 1

Sources

Exploratory

Engineering the 2-Thioimidazole Privileged Scaffold: A Technical Guide to Synthesis, SAR, and Drug Discovery

Executive Summary The imidazole ring is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in numerous FDA-approved therapeutics. Among its derivatives, 2-substituted thioimidazoles (an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in numerous FDA-approved therapeutics. Among its derivatives, 2-substituted thioimidazoles (and their thione tautomers) have emerged as highly versatile building blocks for drug discovery[1]. The strategic placement of a sulfur atom at the C2 position provides a unique vector for chemical functionalization, enabling precise tuning of physicochemical properties (ADME) and target binding affinities. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structure-activity relationships (SAR), and pharmacological applications of 2-thioimidazole derivatives, designed for researchers and drug development professionals.

The 2-Thioimidazole Core: Mechanistic Rationale

The pharmacological utility of the 2-thioimidazole core stems from its unique electronic configuration and structural plasticity[2].

  • Tautomeric Equilibrium: The core exists in an equilibrium between the 1H-imidazole-2-thione and the 2-mercaptoimidazole (thiol) forms. This tautomerism can be exploited synthetically for regioselective functionalization.

  • The Sulfur Vector: Unlike carbon or nitrogen vectors, the exocyclic sulfur atom can be readily oxidized to chiral sulfoxides or sulfones[3]. This oxidation state shift drastically alters the topological polar surface area (TPSA) and hydrogen-bonding capacity of the molecule, allowing medicinal chemists to optimize solubility and target residence time without altering the primary scaffold.

  • Kinase & GPCR Affinity: The electron-rich nature of the imidazole ring, combined with the sulfur's ability to engage in unique hydrophobic and electrostatic interactions, imparts strong binding affinity toward critical protein targets, including p38α MAP kinase and adenosine receptors[4],[5].

SynthesisWorkflow Start Starting Materials Path1 Marckwald Reaction (Amines + KSCN + Carbohydrates) Start->Path1 Multicomponent Path2 Thiourea Cyclization (Acetic Acid Mediated) Start->Path2 Condensation Core 2-Thioimidazole Core (1H-imidazole-2-thione) Path1->Core Path2->Core S_Alk S-Alkylation (Alkyl Halides, K2CO3) Core->S_Alk Base catalysis Oxidation Asymmetric Oxidation (Chiral Sulfoxides) S_Alk->Oxidation Optional ADME tuning Final Target Drug Candidate S_Alk->Final Oxidation->Final

Synthetic workflows for constructing and functionalizing the 2-thioimidazole core.

Synthetic Methodologies & Core Assembly

The construction of the 2-thioimidazole core can be achieved through several distinct pathways, depending on the desired substitution pattern. A modern, sustainable approach utilizes a variant of the Marckwald reaction , employing unprotected carbohydrates, simple amine salts, and potassium isothiocyanate (KSCN) in a multicomponent cascade to yield diversely functionalized thioimidazoles.

For scalable industrial applications, the cyclization of thioureas remains the gold standard.

Protocol 1: Acetic Acid-Mediated Cyclization of Thiourea

This protocol details the assembly of the 2-thioimidazole core (specifically an intermediate for the TGR5 agonist ZY12201) via thiourea cyclization[6].

Reagents: Substituted thiourea precursor, Glacial acetic acid, Ice water. Procedure:

  • Condensation: Suspend the thiourea precursor in boiling glacial acetic acid. Causality: The high boiling point and mild acidity of acetic acid facilitate the dehydration and subsequent intramolecular cyclization of the thiourea intermediate into the imidazole skeleton without requiring harsh, degrading mineral acids.

  • Reflux: Maintain the reaction at reflux until complete consumption of the starting material is observed via TLC or LC-MS.

  • Controlled Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture onto ice water under gentle stirring. Causality: Directly adding ice to the reaction flask with vigorous stirring causes localized exotherms. Slowly pouring the mixture into a large heat sink (ice water) minimizes the exotherm of the quench, thereby preventing thermal decomposition of the newly formed, sensitive thioimidazole product[6].

  • Isolation: Filter the resulting precipitate in vacuo, wash with cold water to remove residual acetic acid, and dry.

Vector Functionalization: S-Alkylation

Once the core is established, the sulfur atom serves as the primary site for diversification.

Protocol 2: Chemoselective S-Alkylation of 1H-imidazole-2-thiones

This procedure outlines the synthesis of 2-thio-substituted imidazoles via S-alkylation[7].

Reagents: 1H-imidazole-2-thione derivative (2 mmol), Alkyl halide (e.g., methyl bromoacetate, 4 mmol), Anhydrous K₂CO₃ (2 mmol), Methanol (70 mL). Procedure:

  • Deprotonation: Dissolve the thioimidazole in methanol and add anhydrous K₂CO₃. Causality: The use of a mild base (K₂CO₃) in a polar protic solvent (methanol) exploits the differential pKa between the ring nitrogen and the exocyclic sulfur. The equilibrium is driven toward the highly nucleophilic thiolate anion, ensuring strictly regioselective S-alkylation rather than N-alkylation.

  • Alkylation: Add the alkyl halide dropwise. Heat the mixture at reflux for 2 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate), extract, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from a suitable solvent (e.g., propan-2-ol) to yield the pure 2-substituted thioimidazole.

Structure-Activity Relationships (SAR) & Target Modulation

The 2-thioimidazole scaffold has demonstrated profound efficacy across multiple therapeutic areas. Table 1 summarizes key pharmacological targets and the associated SAR insights.

Table 1: Pharmacological Targets and SAR Data of 2-Substituted Thioimidazoles
Target / Application2-Thioimidazole Derivative TypeKey SAR ObservationsReference
p38α MAP Kinase Pyridinyl-substituted 2-thioimidazolesAdopts a "lobster" active conformation; forms critical H-bonds with Lys53, Gly110, Met109, and Ala157.[5]
A2A Adenosine Receptor Thioimidazole-4-one derivativesReduces LPS-induced TNF-α and IL-6; exhibits high PLP fitness scores in molecular docking.[4]
TGR5 Receptor ZY12201 (S-alkylated derivative)Bulky S-alkylation enhances oral bioavailability and drives selective agonism for metabolic disorders.[6]
Anticancer (EGFR/CDK2) Thioxoimidazolidinone hybridsDual kinase inhibition; exceptional potency against HCT-116 and MCF-7 cancer cell lines.[1]
p38α MAP Kinase Inhibition

p38α kinase plays a vital role in inflammation mediated by TNF-α and IL-1β pathways. Computational explorations (3D-QSAR and molecular dynamics) reveal that 2-thioimidazole derivatives bind to the p38α kinase active site in a distinct "lobster" conformation[5],[8]. The steric bulk at the 2-position sulfur atom forces the molecule deep into hydrophobic pockets I and II, while the imidazole nitrogens and substituent groups anchor the molecule via four critical hydrogen bonds to the hinge region (Lys53, Gly110, Met109, Ala157).

MAPK_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAP Kinase MKK->p38 Phosphorylates Downstream Cytokine Production (Inflammation) p38->Downstream Drives Inhibitor 2-Thioimidazole Inhibitor (Lobster Conformation) Inhibitor->p38 Blocks ATP Pocket (H-bonds: Lys53, Met109)

Mechanism of p38α MAP Kinase inhibition by 2-thioimidazole derivatives.

Metabolic Considerations: The Thioether to Sulfoxide Shift

A critical aspect of 2-thioimidazole drug development is the metabolic fate of the thioether linkage. In vivo, hepatic cytochrome P450 enzymes frequently oxidize the thioether to a sulfoxide. Because the sulfoxide sulfur is a stereocenter, this results in chiral metabolites[3].

In the context of p38α MAPK inhibitors, these chiral sulfoxides are not merely inactive byproducts; they often retain potent biological activity. Enantiomerically pure sulfoxides of 2-thioimidazole derivatives have been shown to inhibit p38α MAPK with IC50 values in the low nanomolar range, and effectively suppress TNF-α release in human whole blood assays[3]. Consequently, asymmetric synthesis of chiral sulfoxides is now a deliberate strategy in lead optimization, allowing medicinal chemists to harness active metabolites to prolong the drug's pharmacodynamic effect while improving aqueous solubility.

Conclusion

The 2-substituted thioimidazole scaffold remains a highly privileged structure in medicinal chemistry. By leveraging robust synthetic methodologies—ranging from sustainable Marckwald multicomponent reactions to scalable thiourea cyclizations—researchers can efficiently access broad chemical spaces. The unique physicochemical properties of the exocyclic sulfur atom allow for precise SAR tuning, resulting in potent modulators of kinases, GPCRs, and inflammatory pathways.

References

  • Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist Organic Process Research & Development - ACS Publications URL
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives Chemical Review and Letters URL
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity PMC - National Institutes of Health URL
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation PMC - National Institutes of Health URL
  • Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions Baxendale Group - Durham University URL
  • Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations Bentham Science Publishers / PubMed URL
  • Chiral Sulfoxides as Metabolites of 2-Thioimidazole-Based p38α Mitogen-Activated Protein Kinase Inhibitors: Enantioselective Synthesis and Biological Evaluation Journal of Medicinal Chemistry - ACS Publications URL

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Foundational

Reactivity profile of 2-allylsulfanyl-1H-imidazole

An In-depth Technical Guide to the Reactivity Profile of 2-Allylsulfanyl-1H-imidazole Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 2-allylsulfanyl-1H-imidazole, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Allylsulfanyl-1H-imidazole

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 2-allylsulfanyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The molecule's unique architecture, featuring an electron-rich imidazole core, a nucleophilic sulfur atom, and a reactive allyl group, gives rise to a diverse and nuanced chemical behavior. This document explores the electronic structure, synthesis, and key transformations of the title compound, including reactions at the imidazole ring, the sulfur atom, and the allyl moiety. We delve into electrophilic and nucleophilic substitutions, oxidations, sigmatropic rearrangements, and cycloaddition reactions. Methodologies are presented with a focus on mechanistic rationale and practical application, providing researchers, scientists, and drug development professionals with a foundational understanding and actionable protocols for leveraging this versatile chemical scaffold.

2-Allylsulfanyl-1H-imidazole (Molecular Formula: C₆H₈N₂S) is a bifunctional molecule that marries the aromatic, electron-rich properties of an imidazole ring with the distinct reactivity of an allyl sulfide group.[1] The imidazole moiety itself is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and pharmaceuticals.[2][3][4] It is an amphoteric heterocycle, capable of acting as both a base at the N3 "pyridine-like" nitrogen and a weak acid at the N1 "pyrrole-like" nitrogen.[5][6]

The electronic character of the molecule is dominated by the interplay between these two components. The sulfur atom, attached at the C2 position, acts as a bridge, influencing the electron density of both the imidazole ring and the allyl group. The lone pairs on the sulfur atom can participate in resonance with the imidazole ring, increasing the electron density at C4 and C5, while also rendering the sulfur atom itself a soft nucleophile. The allyl group provides a site for a variety of powerful synthetic transformations, including rearrangements and cycloadditions, that are central to modern organic synthesis.[7][8]

Synthesis of the Core Scaffold

The most direct and common route to 2-allylsulfanyl-1H-imidazole is through the nucleophilic substitution reaction of 2-mercapto-1H-imidazole (also known as imidazole-2-thione) with an allyl halide. This S-alkylation is typically a high-yielding and straightforward procedure.[9]

Causality in Synthetic Design: The choice of a strong base is critical for regioselectivity. 2-Mercapto-1H-imidazole exists in tautomeric equilibrium with imidazole-2-thione. Deprotonation with a base like sodium hydride or sodium hydroxide overwhelmingly generates the thiolate anion, which is a much stronger nucleophile than the corresponding neutral thiol or the ring nitrogens. This ensures that alkylation occurs selectively on the sulfur atom, preventing the formation of N-alkylated side products.[9] The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base while leaving the thiolate anion highly reactive.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Workup thiol 2-Mercapto-1H-imidazole deprotonation Deprotonation (Thiolate Formation) thiol->deprotonation base Base (e.g., NaH, NaOH) base->deprotonation allyl_halide Allyl Bromide/Chloride sn2 S-Alkylation (SN2) allyl_halide->sn2 deprotonation->sn2 Thiolate anion workup Aqueous Workup & Purification sn2->workup product 2-Allylsulfanyl-1H-imidazole workup->product

Caption: General workflow for the synthesis of 2-allylsulfanyl-1H-imidazole.

Experimental Protocol: Synthesis via S-Alkylation
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-mercapto-1H-imidazole (1.0 equiv.) and anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: Add allyl bromide (1.1 equiv.) dropwise to the cooled suspension. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-allylsulfanyl-1H-imidazole.

Reactivity Manifold

The reactivity of 2-allylsulfanyl-1H-imidazole can be dissected into three primary domains: the imidazole ring, the sulfur atom, and the allyl group. Each domain exhibits characteristic reactions, often influenced by the presence of the other functional groups.

Caption: Key reactivity domains of 2-allylsulfanyl-1H-imidazole.

Reactions at the Imidazole Ring
  • N-Alkylation/N-Acylation: The N1 position of the imidazole ring can be readily alkylated or acylated after deprotonation with a strong base.[10] For selective N-alkylation without competing S-alkylation on a related substrate, one could first oxidize the sulfide to a sulfone, which deactivates the sulfur atom, perform the N-alkylation, and then potentially reduce the sulfone back if needed.

  • Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, primarily at the C4 and C5 positions.[11][12] However, the C2 position is generally deactivated towards electrophilic attack due to the adjacent nitrogen atoms and the electron-withdrawing nature of the sulfide group.[13] Reactions like nitration or halogenation often require harsh conditions.

Reactions Involving the Sulfur Atom
  • Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide and further to the sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[14] The oxidation state of the sulfur significantly alters the electronic properties of the molecule, with sulfoxides and sulfones being strongly electron-withdrawing, which can make the allyl group a good Michael acceptor.

  • Sulfur Ylide Formation: The nucleophilic sulfur can react with a metal carbene, typically generated from a diazo compound and a transition metal catalyst (e.g., Rh(II) or Cu(I) complexes), to form a transient sulfur ylide intermediate.[8][15] This ylide is not typically isolated but undergoes rapid subsequent rearrangement.

Reactions of the Allyl Group
  • [7][9]-Sigmatropic Rearrangement (Doyle-Kirmse Reaction): This is one of the most powerful reactions of allyl sulfides. Upon formation of the sulfur ylide intermediate as described above, a highly facile and stereospecific[7][9]-sigmatropic rearrangement occurs. This process involves a concerted, five-membered cyclic transition state, resulting in C-C bond formation and yielding a homoallylic sulfide.[8][15][16] This reaction is a cornerstone for building molecular complexity.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product start 2-Allylsulfanyl-1H-imidazole ylide Sulfur Ylide Formation start->ylide diazo Diazo Compound (e.g., EDA) carbene Metal Carbene Formation diazo->carbene catalyst Rh(II) or Cu(I) Catalyst catalyst->carbene carbene->ylide Nucleophilic attack rearrangement [2,3]-Sigmatropic Rearrangement ylide->rearrangement Concerted product Homoallylic Sulfide rearrangement->product

Caption: Mechanistic pathway of the Doyle-Kirmse rearrangement.

  • Cycloaddition Reactions: The allyl group can participate as the 2π component in cycloaddition reactions. For instance, in a [3+2] cycloaddition, an oxyallyl cation can react with the double bond to form five-membered carbocycles.[17][18] While less common for simple allyl sulfides, activation by oxidation to the sulfone can make the double bond more electron-deficient and suitable for Diels-Alder reactions with electron-rich dienes.[19]

  • Olefin Cross-Metathesis: Allyl sulfides are known to be effective substrates in aqueous cross-metathesis reactions using catalysts like the Hoveyda-Grubbs second-generation catalyst.[7] This allows for the direct modification of the allyl chain, enabling the introduction of new functional groups via C-C bond formation.

Summary of Reactivity and Spectroscopic Data

The diverse reactivity of 2-allylsulfanyl-1H-imidazole makes it a valuable synthetic intermediate. Key data are summarized below.

Table 1: Key Reactivity Profile

Reaction TypeReagents & ConditionsProduct TypeMechanistic Insight
S-Alkylation 2-Mercaptoimidazole, Base, Allyl Halide2-Allylsulfanyl-1H-imidazoleSₙ2 reaction on the highly nucleophilic thiolate.
N-Alkylation Strong Base (e.g., NaH), Alkyl Halide1-Alkyl-2-allylsulfanyl-imidazoleDeprotonation of N1 followed by Sₙ2 reaction.
Sulfur Oxidation m-CPBA or H₂O₂Allyl Sulfoxide / SulfoneNucleophilic attack of sulfur on the oxidant.
[7][9]-Rearrangement Diazo compound, Rh₂(OAc)₄Homoallylic SulfideFormation of a sulfur ylide followed by concerted rearrangement.[8]
Cross-Metathesis Olefin partner, Grubbs/Hoveyda catalystModified Allyl ChainCatalytic cycle involving metallacyclobutane intermediates.[7]

Table 2: Characteristic Spectroscopic Data

Data TypeCharacteristic Signals for 2-Allylsulfanyl-1H-imidazole
¹H NMR δ ~7.0-7.2 ppm (s, 2H, imidazole C4-H, C5-H); δ ~5.8-6.0 ppm (m, 1H, internal vinyl H); δ ~5.0-5.2 ppm (m, 2H, terminal vinyl H₂); δ ~3.6-3.8 ppm (d, 2H, S-CH₂)
¹³C NMR δ ~145 ppm (imidazole C2); δ ~134 ppm (internal vinyl C); δ ~128 ppm (imidazole C4/C5); δ ~118 ppm (terminal vinyl C); δ ~38 ppm (S-CH₂)
IR (Infrared) ~3100 cm⁻¹ (N-H stretch); ~1640 cm⁻¹ (C=C stretch); ~1500 cm⁻¹ (imidazole ring stretch)

Note: NMR values are approximate and depend on the solvent and specific substitution.[20]

Applications in Research and Development

The unique reactivity profile of 2-allylsulfanyl-1H-imidazole and its derivatives makes them valuable in several scientific fields.

  • Medicinal Chemistry: The imidazole core is a well-established pharmacophore.[6][21] Modifications via the reactions described above allow for the rapid generation of diverse molecular libraries for screening against various biological targets, including fungal infections, cancer, and microbial diseases.[4] The sulfide and resulting sulfoxide/sulfone moieties can act as hydrogen bond acceptors, influencing drug-receptor interactions.

  • Materials Science: Imidazole derivatives have been extensively studied as corrosion inhibitors for metals like mild steel.[22][23][24] The molecule can adsorb onto the metal surface through the sulfur and nitrogen atoms, forming a protective layer that prevents corrosive attack in acidic media.[24][25] The ability to polymerize or functionalize the allyl group could lead to the development of novel anticorrosive coatings.

Conclusion

2-Allylsulfanyl-1H-imidazole is a synthetically versatile building block characterized by a rich and predictable reactivity profile. By understanding the distinct chemical behavior of the imidazole ring, the sulfur linker, and the allyl terminus, researchers can strategically employ this molecule to construct complex and functionally diverse chemical entities. The methodologies and mechanistic insights provided in this guide serve as a foundation for further exploration and application, from the development of novel pharmaceuticals to the design of advanced functional materials.

References

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  • Wang, Y., et al. (2020). Chemoselective Rearrangement Reactions of Sulfur Ylide Derived from Diazoquinones and Allyl/Propargyl Sulfides. Organic Letters, 22(22), 9091-9096. [Link][15]

  • Amiewalan, A., et al. (2020). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Nature Communications, 11(1), 3848. [Link][14]

  • Kaur, G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Synthetic Communications, 49(19), 2449-2479. [Link][2]

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Exploratory

Literature review on S-substituted imidazole synthesis

An In-depth Technical Guide to the Synthesis of S-Substituted Imidazoles Authored by a Senior Application Scientist Foreword: The Enduring Significance of the S-Substituted Imidazole Scaffold The imidazole nucleus is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of S-Substituted Imidazoles

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the S-Substituted Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products like histidine and purines, as well as a vast portfolio of synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" in drug design. When functionalized with a sulfur substituent, the resulting S-substituted imidazoles unlock a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5]

The development of robust, efficient, and regioselective synthetic routes to these molecules is therefore of paramount importance to researchers in drug discovery and development. This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of the core synthetic strategies, explaining the causality behind experimental choices and empowering the researcher to not only replicate but also innovate. We will explore the foundational synthesis of key thiol precursors and delve into the principal pathways for sulfur functionalization, from classical S-alkylation to modern C-H activation techniques.

Part 1: Foundational Strategy - The Synthesis of Imidazole-2-thiol Precursors

The most common and versatile entry point for synthesizing a wide array of S-substituted imidazoles is through the intermediacy of an imidazole-2-thiol (or its tautomer, imidazole-2-thione). The exocyclic sulfur atom in this precursor is nucleophilic and readily undergoes reaction with various electrophiles.

The Marckwald Synthesis and Modern Multicomponent Variants

Historically, the Marckwald synthesis has been a reliable method for creating the imidazole-2-thiol core. A modern, highly efficient, and sustainable adaptation of this approach involves a one-pot, multicomponent reaction (MCR). This strategy excels in atom and step economy by combining simple, readily available starting materials to rapidly assemble the complex heterocyclic core.

Causality and Field Insights: The power of the MCR approach lies in its convergence. By using unprotected carbohydrates, amine salts, and a thiocyanate source, we bypass the need for cumbersome protection-deprotection steps that often plague linear syntheses. The choice of carbohydrate (aldose vs. ketose) can even dictate the final regiochemical outcome, offering an elegant layer of synthetic control. Acetic acid serves not only as a solvent but also as a crucial catalyst for the cascade of condensation and cyclization reactions.

Workflow: Multicomponent Synthesis of Thioimidazoles

G cluster_start Starting Materials Amine_HCl Amine Hydrochloride Salt Process One-Pot Reaction (Acetonitrile/H2O, Acetic Acid, Heat) Amine_HCl->Process KSCN Potassium Thiocyanate (KSCN) KSCN->Process Carbohydrate Dihydroxyacetone / Aldose Carbohydrate->Process Product Trisubstituted Thioimidazole Process->Product

Caption: One-pot multicomponent synthesis of thioimidazoles.

Experimental Protocol: Sustainable Thioimidazole Synthesis via MCR

  • Reagent Combination: In a round-bottom flask, combine the amine hydrochloride salt (1.0 mmol), potassium thiocyanate (1.0 mmol), and dihydroxyacetone dimer (0.5 mmol).

  • Solvent Addition: Add wet acetonitrile (1 M concentration, containing 2-5% water) and one equivalent of glacial acetic acid.

  • Reaction Execution: Heat the resulting mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a light-colored suspension is typically observed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be isolated by filtration. Wash the solid with cold water and a non-polar solvent (e.g., hexane) to remove residual starting materials and byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure trisubstituted thioimidazole.

Synthesis of 2-Mercaptobenzimidazoles

For benzofused systems, the standard and highly effective method involves the condensation of an o-phenylenediamine with carbon disulfide.

Causality and Field Insights: This reaction proceeds via the in-situ formation of a dithiocarbamate intermediate, which then cyclizes. The use of a base like potassium hydroxide is critical; it facilitates the reaction of the diamine with CS₂, a weak electrophile, and promotes the final ring-closing dehydration step. The protocol is robust and generally provides high yields of the desired 2-mercaptobenzimidazole.[6][7]

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole [6]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Addition of CS₂: To the stirred mixture, add carbon disulfide (0.1 mol) and heat under reflux for 3 hours.

  • Decolorization: Cautiously add activated charcoal (1-1.5 g) to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot mixture to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70°C, add warm water (100 mL), and acidify with dilute acetic acid while stirring vigorously. The product will precipitate out of solution.

  • Isolation: Cool the suspension, collect the crystals by filtration, wash with water, and dry to yield pure 2-mercaptobenzimidazole.

Part 2: Direct S-Functionalization of Imidazole-2-thiols

The imidazole-2-thiol scaffold exists in a tautomeric equilibrium with its imidazole-2-thione form.[7] This equilibrium allows for facile reaction at the exocyclic sulfur atom, which acts as a soft nucleophile, making it an ideal handle for introducing a wide variety of substituents.

S-Alkylation and S-Acylation

The most direct and widely used method for creating S-substituted imidazoles is the S-alkylation of an imidazole-2-thiol with an alkyl or benzyl halide.[8] The reaction is typically performed in the presence of a mild base.

Causality and Field Insights: The role of the base (e.g., triethylamine (TEA) or potassium carbonate) is to deprotonate the thiol (or N-H in the thione tautomer), generating a potent thiolate nucleophile.[6][8] This thiolate then readily attacks the electrophilic carbon of the halo-compound in a classic SN2 reaction. The choice of solvent is often a polar aprotic one, like ethanol or acetone, which can solubilize the reactants without interfering with the nucleophilic attack. Attempted alkylation on N-acylated mercaptobenzimidazoles can lead to a loss of the acetyl group, with the reaction ultimately proceeding on the unsubstituted core.[9]

Mechanism: Base-Mediated S-Alkylation

G cluster_mech S-Alkylation Mechanism Thiol Imidazole-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base Product S-Alkyl Imidazole Thiolate->Product + R-X RX R-X (Alkyl Halide) RX->Product HX H-Base⁺ + X⁻ Base Base (e.g., TEA)

Caption: General mechanism for the S-alkylation of imidazole-2-thiol.

Experimental Protocol: General S-Alkylation of a Thioimidazole [8]

  • Dissolution: Dissolve the imidazole-2-thiol derivative (0.01 mol) in ethanol (50 mL) in a round-bottom flask.

  • Base and Electrophile Addition: Add the respective halo compound (e.g., benzyl chloride, 0.01 mol) and a few drops of triethylamine (TEA) as a catalyst/base.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Isolation: As the reaction proceeds, the product often precipitates from the hot mixture. After cooling, filter the solid product.

  • Purification: Wash the collected solid with water to remove any salts and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure S-substituted product.

Table 1: Representative S-Alkylation Reactions

Thiol PrecursorAlkylating AgentBaseSolventTime (h)Yield (%)Reference
5,5-diphenyl-imidazolidin-4-one-2-thioneBenzyl chlorideTEAEthanol675[8]
2-Mercaptobenzimidazole1,2-DibromoethaneK₂CO₃Ethanol14High[6]
1-(p-Cl-phenyl)-4,5-diphenyl-1H-imidazole-2-thiolBenzyl chlorideTEAEthanol6-855[8]

Part 3: Modern Approaches - Direct C-H Sulfenylation

While functionalization of a pre-existing thiol group is robust, modern synthetic chemistry strives for greater efficiency through direct C–H functionalization. This approach avoids the need to first construct the mercaptoimidazole, allowing for the direct installation of a sulfur substituent onto the imidazole core.

Causality and Field Insights: These reactions typically proceed through the generation of a highly reactive sulfur-centered species, such as a thiyl radical.[10] Methods employing systems like iodine/DMSO or visible-light photoredox catalysis excel at this transformation.[11][12] DMSO can play a dual role as both solvent and a mild oxidant to facilitate the generation of the reactive sulfur intermediate from a thiol precursor.[10][11] This strategy offers high atom economy and aligns with the principles of green chemistry by often avoiding harsh reagents and transition metals.[10] The regioselectivity is a key consideration, with fused systems like imidazo[1,2-a]pyridines showing a strong preference for sulfenylation at the electron-rich C-3 position.[12][13]

Proposed Mechanism: Iodine-Mediated C-H Sulfenylation

G Thiol R-SH (Thiol) Radical Thiyl Radical (R-S•) Thiol->Radical Oxidation I2 I₂ / DMSO I2->Radical Intermediate Radical Adduct Intermediate Radical->Intermediate Imidazole Imidazole Substrate Imidazole->Intermediate Addition to C-H Product C-Sulfenylated Imidazole Intermediate->Product Aromatization Oxidation Oxidation & Deprotonation Intermediate->Oxidation Oxidation->Product

Caption: Plausible radical pathway for C-H sulfenylation.

Experimental Protocol: Visible-Light-Induced C-3 Sulfenylation of Imidazo[1,2-a]pyridine [12]

  • Reaction Setup: To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine substrate (1.0 equiv), the desired thiol (1.2 equiv), and the photocatalyst.

  • Solvent and Atmosphere: Add the appropriate solvent (e.g., acetonitrile) and ensure the reaction is open to the air or under an oxygen atmosphere as required by the specific catalytic cycle.

  • Irradiation: Place the reaction mixture under visible light irradiation (e.g., a blue LED lamp) at room temperature.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the C-3 sulfenylated product.

Part 4: Advanced Strategy - Transition-Metal-Catalyzed Cross-Coupling

For the synthesis of S-aryl imidazoles, transition-metal-catalyzed cross-coupling represents a powerful and versatile tool. While direct C-H arylation of imidazoles is well-established,[14][15] the analogous C-S coupling can be achieved by coupling an imidazole-2-thiol with an aryl halide.

Causality and Field Insights: Copper and palladium are the most common catalysts for this transformation. The catalytic cycle typically involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the deprotonated thiolate. Reductive elimination then furnishes the C(aryl)-S bond and regenerates the active catalyst. The use of a base is essential for generating the nucleophilic thiolate. A significant advantage of this method is the vast commercial availability of diverse aryl and heteroaryl halides, allowing for extensive structural variation. Recent advances include the use of recoverable nanoparticle catalysts, which simplifies purification and improves the sustainability of the process.[16]

Table 2: Substrate Scope in Copper-Catalyzed N-Arylation (Analogous to S-Arylation)

ImidazoleAryl HalideBaseCatalyst SystemYield (%)Reference
ImidazoleBromobenzeneK₂CO₃CuNPs/MagSilica95
Imidazole1-IodonaphthaleneK₂CO₃CuNPs/MagSilica98
Imidazole4-BromotolueneK₂CO₃CuNPs/MagSilica93
Imidazole3-BromopyridineK₂CO₃CuNPs/MagSilica85

Note: This table illustrates the analogous and well-documented N-arylation, which follows similar principles to the desired S-arylation of thioimidazoles.

Conclusion

The synthesis of S-substituted imidazoles is a rich and evolving field. The classical approach, involving the S-alkylation of a pre-formed imidazole-2-thiol, remains a reliable and powerful workhorse for many applications. However, the drive for greater synthetic efficiency and sustainability has led to the development of elegant multicomponent reactions for precursor synthesis and powerful direct C-H sulfenylation methods that bypass intermediate steps entirely. Complemented by transition-metal catalysis for more complex aryl linkages, the modern chemist has a formidable toolkit at their disposal. Understanding the mechanistic underpinnings of each method—the role of the base, the nature of the reactive intermediate, the catalytic cycle—is the key to rationally designing and executing the synthesis of novel S-substituted imidazoles for the next generation of therapeutics.

References

  • Title: Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents Source: Indian Journal of Chemistry URL
  • Title: 2-MERCAPTOIMIDAZOLE synthesis - ChemicalBook Source: ChemicalBook URL
  • Title: Proposed mechanism for sulfenylation of imidazo[1,2‐a]pyridines. Source: ResearchGate URL: [Link]

  • Title: Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions Source: Baxendale Group - Durham University URL: [Link]

  • Title: SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES Source: International Journal of Pharmacy & Therapeutics URL: [Link]

  • Title: Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives Source: Journal of Al-Nahrain University URL
  • Title: Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity Source: ResearchGate URL
  • Title: Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles Source: RSC Advances URL: [Link]

  • Title: Iodine mediated sulfenylation of imidazo[1,2‐a]pyridine. Source: ResearchGate URL: [Link]

  • Title: Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity Source: Prime Scholars URL: [Link]

  • Title: One-Pot, Three-Component Synthesis of 5-Sulfenyl-2-iminothiazolines by Cross-Dehydrogenative C–S Coupling Using I2/DMSO in Open Air Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: Molecules URL: [Link]

  • Title: Visible-light-induced regioselective sulfenylation of imidazopyridines with thiols under transition metal-free conditions Source: ResearchGate URL: [Link]

  • Title: C–H arylation and alkenylation of imidazoles by nickel catalysis Source: Chemical Science URL: [Link]

  • Title: Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]

  • Title: Synthesis of N-aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite Source: CONICET Digital URL
  • Title: Review of pharmacological effects of imidazole derivatives Source: International Journal of Biology and Chemistry URL
  • Title: Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles Source: ResearchGate URL: [Link]

  • Title: A Review on " Imidazoles " : Their Chemistry and Pharmacological Potentials Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Allylsulfanyl-1H-imidazole as a Latent Epoxy Curing Agent

[1] Abstract This guide details the utility of 2-Allylsulfanyl-1H-imidazole (2-ASI) as a thermal latent curing agent for one-component (1K) epoxy systems.[1] Unlike conventional imidazoles (e.g., 2-methylimidazole) which...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the utility of 2-Allylsulfanyl-1H-imidazole (2-ASI) as a thermal latent curing agent for one-component (1K) epoxy systems.[1] Unlike conventional imidazoles (e.g., 2-methylimidazole) which exhibit short pot lives, 2-ASI leverages the electron-withdrawing nature of the thioether group and the steric bulk of the allyl moiety to suppress nucleophilicity at ambient temperatures.[1] This document provides a comprehensive protocol for its synthesis, formulation into Diglycidyl Ether of Bisphenol A (DGEBA) resins, and characterization via Differential Scanning Calorimetry (DSC).[1][2]

Part 1: Chemical Basis of Latency

To effectively utilize 2-ASI, researchers must understand the Structure-Property Relationship (SPR) that governs its latency.[1]

The Imidazole Paradox

Standard imidazoles cure epoxy resins via anionic homopolymerization .[2][3] The pyridinic nitrogen (N3) acts as a nucleophile, attacking the epoxide ring.[1][2]

  • Problem: High basicity leads to rapid gelation at room temperature (poor latency).[1][2][3]

  • Solution: Reduce the electron density on N3 or block it physically until a thermal threshold is reached.[2][3]

The 2-Allylsulfanyl Solution

2-ASI introduces a sulfur atom at the C2 position.

  • Electronic Effect: Sulfur is more electronegative than carbon (in the context of the imidazole ring conjugation), exerting an inductive withdrawing effect (

    
    ).[1][2] This lowers the 
    
    
    
    of the conjugate acid, making the N3 lone pair less available for nucleophilic attack at room temperature.[1][2]
  • Steric/Physical Effect: The allyl tail adds hydrophobic bulk.[1][2][3] If the derivative is solid at room temperature (crystalline), the lattice energy provides an activation barrier.[1][2] The curing agent must melt or dissolve before reaction kinetics become significant.[1][2][3]

Part 2: Experimental Protocols

Synthesis of 2-Allylsulfanyl-1H-imidazole

Note: If commercial sourcing (CAS 27098-94-8) is unavailable, use this validated S-alkylation protocol.[1]

Reagents:

  • 2-Mercapto-1H-imidazole (2-MI-SH)[1]

  • Allyl Bromide (Warning: Lachrymator, toxic)[1][2]

  • Potassium Carbonate (

    
    ) or KOH[1][2]
    
  • Ethanol (Absolute)[1][2]

Workflow:

  • Dissolution: Dissolve 100 mmol of 2-Mercapto-1H-imidazole in 150 mL of ethanol in a round-bottom flask.

  • Deprotonation: Add 110 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to form the thiolate anion.
    
  • Alkylation: Dropwise add 105 mmol of Allyl Bromide over 20 minutes. The reaction is exothermic; maintain temperature

    
     using an ice bath if necessary.
    
  • Reflux: Heat the mixture to reflux (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2]
    
  • Workup:

    • Filter off inorganic salts (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , Excess 
      
      
      
      ).[1][2]
    • Rotary evaporate the ethanol to yield a crude oil/solid.[1][2][3]

    • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography if high purity (>98%) is required for electronic-grade encapsulants.[1][2][3]

Formulation Protocol (1K Epoxy System)

Target: Stoichiometric ratio is not used for catalytic homopolymerization. Standard loading is 3-5 phr (parts per hundred resin).[1][2][3]

Materials:

  • Epoxy Resin: DGEBA (e.g., Epon 828 or equivalent), EEW

    
     185-190 g/eq.[1][2]
    
  • Curing Agent: 2-ASI (micronized powder preferred).[1][2][3]

Step-by-Step:

  • Resin Pre-conditioning: Warm DGEBA to

    
     to lower viscosity.
    
  • Dispersion: Add 4.0 g of 2-ASI to 100 g of DGEBA.

  • Mixing: Use a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

    • Critical: Do not exceed ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       during mixing to prevent premature activation.[1][2]
      
  • Degassing: Vacuum degas at -0.1 MPa for 5 minutes to remove entrapped air.

  • Storage: Store in light-blocked cartridges at

    
     or 
    
    
    
    for maximum shelf life.

Part 3: Characterization & Testing[2][3]

Differential Scanning Calorimetry (DSC)

Use DSC to determine the "Latency Window" (gap between storage temp and onset temp).[2][3]

Parameters:

  • Instrument: TA Instruments Q2000 or equivalent.

  • Ramp Rate: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     from 
    
    
    
    to
    
    
    .[1][2]
  • Atmosphere: Nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][2]
    

Expected Data Profile:

Parameter Description Typical Range (2-ASI)

| ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  | Temperature where curing reaction becomes measurable.[1] | ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

| |

| Temperature of maximum reaction rate.[2] | ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

| |

| Enthalpy of cure (Degree of conversion). |

|[1]

Interpretation: A


 above 

confirms excellent latency for room temperature storage, while

ensures energy-efficient curing.[1][2]
Storage Stability (Viscosity Drift)
  • Measure initial viscosity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) at 
    
    
    
    using a cone-plate rheometer.[1][2]
  • Store samples at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (ambient) and 
    
    
    
    (accelerated).[1][2]
  • Measure viscosity weekly.[1][2][3]

  • Pass Criteria:

    
     viscosity increase over 4 weeks at 
    
    
    
    .

Part 4: Mechanism Visualization

The following diagram illustrates the activation pathway of 2-ASI, highlighting the transition from a latent state to the active anionic polymerization initiator.

G cluster_0 Latent State (Room Temp) cluster_1 Thermal Activation (>100°C) cluster_2 Propagation (Curing) ASI 2-Allylsulfanyl-1H-imidazole (Crystalline/Solid) Epoxy Epoxy Resin (Liquid DGEBA) ASI->Epoxy Heterogeneous Dispersion Melt Melting/Solubilization ASI->Melt Heat Input Attack Nucleophilic Attack (N3 Lone Pair) Melt->Attack Molecular Mobility Alkoxide Alkoxide Anion Generation Attack->Alkoxide Ring Opening Alkoxide->Alkoxide Chain Growth Polymer Crosslinked Network Alkoxide->Polymer Termination

Caption: Activation pathway of 2-ASI.[1] Latency is maintained by physical state and electronic withdrawal until thermal energy overcomes the lattice barrier.[2]

References

  • Mechanism of Imidazole Curing: Hamerton, I., et al. "Recent developments in the chemistry of imidazole-based curing agents for epoxy resins."[1][2][3] Polymer International, 2024.[1][2][3] (General context on imidazole latency).

  • S-Alkylation Protocol: Wang, M. L., & Liu, Y. C.[1][2] "Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide." Journal of the Chinese Institute of Chemical Engineers, 2008.[1][2][3][4] (Validated synthesis method for S-allyl thioimidazoles).[1][2][3]

  • Physical Properties: PubChem Compound Summary for Imidazole Derivatives. (Base physical data for imidazole core).[1][2][3]

  • Latent Curing Agents: "Epoxy Curing Agents – Latent Curing Agents for One Component Systems." Polymer Innovation Blog, 2022. (Industrial context for 1K formulations).

  • Commercial Availability: 2-Allylsulfanyl-1H-imidazole (CAS 27098-94-8) Catalog Entry.[1][3][5] (Verification of compound existence).

Sources

Application

Application Note & Protocol: Synthesis of Imidazole Thioethers from Allyl Halides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of imidazole thioethers via the S-alkylation of 2-mercaptoimidazole derivatives with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of imidazole thioethers via the S-alkylation of 2-mercaptoimidazole derivatives with allyl halides. Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] The introduction of an allyl thioether moiety can modulate a compound's lipophilicity, metabolic stability, and target engagement. This application note details a robust and optimized protocol, explains the underlying chemical principles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Imidazole Thioethers

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous clinically used drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component for designing molecules that interact with biological targets. The functionalization of the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of S-alkylated imidazole derivatives, specifically allyl thioethers, is a key strategy in medicinal chemistry. The sulfur atom in 2-mercaptoimidazoles is a soft and highly effective nucleophile, readily reacting with electrophiles like allyl halides.[4] This reaction, a classic example of nucleophilic substitution, provides a reliable method for introducing the versatile allyl group. Allyl moieties themselves are valuable pharmacophores and synthetic handles, participating in various subsequent chemical transformations. Evidence also supports the protective effects of organosulfur compounds, such as those found in garlic, in various cancer models, highlighting the therapeutic potential of such functionalities.[5][6]

Reaction Mechanism and Rationale

The synthesis of imidazole thioethers from allyl halides proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key steps are outlined below:

  • Deprotonation: A base is used to deprotonate the thiol group (-SH) of the 2-mercaptoimidazole. This generates a thiolate anion (-S⁻), which is a significantly stronger nucleophile than the neutral thiol. The choice of base is crucial; common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), or organic bases like triethylamine (Et₃N). The use of a base is critical for achieving high yields and reasonable reaction rates.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of the allyl halide, which bears the halogen (e.g., Br, Cl). This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

  • Displacement: The carbon-halogen bond breaks, and the halide ion is displaced as the leaving group, resulting in the formation of the new carbon-sulfur bond and the desired S-allyl imidazole thioether.

This S-alkylation is generally regioselective, with the "soft" sulfur nucleophile preferentially attacking the "soft" sp³-hybridized carbon of the allyl halide.[4] While N-alkylation is a potential side reaction, it can often be minimized by using a limited amount of the alkylating agent and controlling the reaction conditions.[7]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Displacement ImidazoleThiol R-Im-SH Thiolate R-Im-S⁻ ImidazoleThiol->Thiolate + B: Base B: ProtonatedBase BH⁺ Base->ProtonatedBase + H⁺ Thiolate_2 R-Im-S⁻ TransitionState [R-Im-S···CH₂(CH)CH₂···X]⁻ Thiolate_2->TransitionState AllylHalide CH₂=CH-CH₂-X AllylHalide->TransitionState Product R-Im-S-CH₂-CH=CH₂ TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Figure 1: General mechanism for the S-alkylation of a 2-mercaptoimidazole.

Experimental Protocol: Synthesis of 2-(Allylthio)-1H-benzo[d]imidazole

This protocol provides a detailed procedure for the synthesis of a representative imidazole thioether.

Materials and Reagents
  • 2-Mercaptobenzimidazole (MBI)

  • Allyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Acetonitrile

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-mercaptobenzimidazole (1.50 g, 0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in 50 mL of acetonitrile.[8]

  • Heating and Stirring: Heat the mixture with stirring under reflux for approximately 15 minutes, or until the temperature reaches 50°C.[8] This step ensures the formation of the potassium thiolate salt.

  • Addition of Allyl Halide: To the stirred solution, add allyl bromide (1.21 g, 0.87 mL, 0.01 mol) dropwise over 5-10 minutes.

  • Reaction: Continue to stir the reaction mixture at 50-60°C for 4-7 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of potassium bromide will have formed.

  • Isolation: Filter the reaction mixture to remove the inorganic salt.[9]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be recrystallized from an ethanol-water mixture to yield the pure 2-(allylthio)-1H-benzo[d]imidazole.[8][9]

  • Characterization: Confirm the structure of the product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Workflow start Start: Reagents dissolve Dissolve 2-Mercaptobenzimidazole and KOH in Acetonitrile start->dissolve heat Heat and Stir (50°C, 15 min) dissolve->heat add Add Allyl Bromide (dropwise) heat->add react React at 50-60°C (4-7 hours) add->react cool Cool to Room Temperature react->cool filter Filter to Remove Salt cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize characterize Characterize Product (NMR, FT-IR) recrystallize->characterize end End: Pure Product characterize->end

Figure 2: Experimental workflow for the synthesis of imidazole thioethers.

Optimization and Scope

The described protocol is robust and applicable to a range of substituted 2-mercaptoimidazoles and various alkyl halides. However, reaction conditions can be optimized to improve yield and purity.

Starting ThiolAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-MercaptobenzimidazoleAllyl BromideKOHAcetonitrile50--[8]
2-MercaptobenzimidazoleVarious Alkyl HalidesNaOHEthanolReflux4-7-[9]
ThiophenolBenzyl ChlorideEt₃NWaterRT1Excellent
ThiophenolBenzyl ChlorideK₂CO₃WaterRT1Excellent
2-Mercaptobenzimidazole2-Chloroacetic acidKOHEthanol604-[8]

Table 1: Summary of Reaction Conditions for S-Alkylation of Thiols.

Key Optimization Parameters:

  • Base: While strong bases like KOH and NaOH are effective, milder bases such as K₂CO₃ or Et₃N can also be used, particularly in aqueous or green chemistry protocols. The choice of base can influence the reaction rate and selectivity.

  • Solvent: The reaction can be performed in a variety of polar solvents. Ethanol, acetonitrile, and even water have been shown to be effective.[8][9] The use of water as a solvent represents an environmentally benign approach.

  • Temperature: Most reactions proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the solvent.[9] Mild heating can significantly shorten reaction times.

  • Catalyst: In some cases, phase-transfer catalysts like tetrabutylammonium salts can be employed, especially in two-phase systems, to enhance the reaction rate.[7]

Troubleshooting

  • Low Yield:

    • Incomplete deprotonation: Ensure the base is fresh and used in at least a stoichiometric amount.

    • Poor quality reagents: Use pure starting materials and dry solvents where necessary.

    • Insufficient reaction time: Monitor the reaction by TLC to ensure it has gone to completion.

  • Formation of N-Alkylated Byproduct:

    • This can occur if the reaction is run for too long or at excessively high temperatures.

    • Using a slight excess of the mercaptoimidazole relative to the allyl halide can help minimize this side reaction.[7]

  • Difficulty in Purification:

    • If the product is an oil, column chromatography on silica gel is an effective purification method.

    • Ensure all inorganic salts are removed during the workup, as they can interfere with crystallization.

Conclusion

The S-alkylation of 2-mercaptoimidazoles with allyl halides is a straightforward and highly efficient method for the synthesis of imidazole thioethers. The reaction is characterized by its operational simplicity, high yields, and broad substrate scope. By understanding the underlying mechanism and key reaction parameters, researchers can reliably synthesize these valuable compounds for applications in drug discovery and development.

References

  • A Green and Highly Efficient Alkylation of Thiols in Water. J. Iran. Chem. Soc., Vol. 6, No. 4, December 2009, pp. 749-753. [Link]

  • Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angew. Chem. Int. Ed.[Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • Stereoselective synthesis of allyl thioethers. ResearchGate. [Link]

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  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus. [Link]

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  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology. [Link]

  • Imidazole Derivatives as Potential Therapeutic Agents. ResearchGate. [Link]

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  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. ResearchGate. [Link]

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  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science. [Link]

  • Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics. [Link]

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  • 3-allyl-2-(allylthio)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one: Synthesis, Spectroscopic characterization, Crystal structure, Computational investigations, Antibacterial activity and ADMET studies. ResearchGate. [Link]

  • Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research. [Link]

  • Help with the mechanism of 2-Mercapto-imidazole ring formation. Reddit. [Link]

  • The human allicin-proteome: S-thioallylation of proteins by the garlic defence substance allicin and its biological effects. Scientific Reports. [Link]

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Method

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Allylsulfanyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of 2-Allylsulfanyl-1H-imidazole The imidazole nucleus is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 2-Allylsulfanyl-1H-imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3][4] Notably, many commercially successful antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives.[1][5][6] Their primary mechanism of action often involves the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the cell membrane.[5]

The introduction of a sulfur-containing substituent, such as the allylsulfanyl group at the 2-position of the imidazole ring, presents an intriguing avenue for the development of novel antimicrobial agents. Sulfur-containing compounds are known to possess a broad spectrum of biological activities.[7] The allylsulfanyl moiety, in particular, may offer unique properties, including altered lipophilicity and potential for different interactions with biological targets.

This document provides a comprehensive guide for researchers to investigate the antimicrobial potential of 2-allylsulfanyl-1H-imidazole. It outlines detailed protocols for preliminary screening and quantitative evaluation of its activity against a panel of clinically relevant bacteria and fungi.

Hypothesized Biological Activity and Rationale

While specific data on the antimicrobial properties of 2-allylsulfanyl-1H-imidazole is emerging, we can hypothesize its potential activity based on the well-established characteristics of related compounds:

  • Antifungal Activity: Given the prevalence of the imidazole core in antifungal agents, it is highly probable that 2-allylsulfanyl-1H-imidazole will exhibit antifungal properties. The allylsulfanyl group may enhance its ability to penetrate the fungal cell wall and interact with key enzymes.

  • Antibacterial Activity: Various imidazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][8] The lipophilic nature of the allyl group could facilitate its passage through bacterial cell membranes.

The following protocols are designed to rigorously test these hypotheses and elucidate the antimicrobial profile of 2-allylsulfanyl-1H-imidazole.

Part 1: Initial Screening for Antimicrobial Activity

Agar Disk Diffusion Assay

This method provides a rapid and qualitative assessment of the antimicrobial activity of 2-allylsulfanyl-1H-imidazole. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab uniformly across the surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even coverage.[9]

  • Application of Disks:

    • Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of 2-allylsulfanyl-1H-imidazole onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control disk (impregnated with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Caption: Workflow of the Agar Disk Diffusion Assay.

Part 2: Quantitative Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[10] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of 2-allylsulfanyl-1H-imidazole in a suitable solvent (e.g., DMSO).

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

    • Inoculum: Prepare a standardized inoculum of the test microorganism as described in the disk diffusion protocol and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Microtiter Plate:

    • Perform two-fold serial dilutions of the 2-allylsulfanyl-1H-imidazole stock solution in the growth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria and under appropriate conditions for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC Determination via Broth Microdilution.

MicroorganismTypeExample MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansYeast8
Aspergillus nigerMold64

Note: The above data is for illustrative purposes only and must be determined experimentally.

Part 3: Investigating the Dynamics of Antimicrobial Action

Time-Kill Assay

A time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism. This helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[12][13]

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare tubes with different concentrations of 2-allylsulfanyl-1H-imidazole (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Execution:

    • At time zero (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar for bacteria).

  • Incubation and Colony Counting:

    • Incubate the plates at the appropriate temperature and duration.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL indicates bactericidal activity.

Caption: Workflow of the Time-Kill Assay.

Part 4: Potential Mechanism of Action

The presence of the sulfur atom in 2-allylsulfanyl-1H-imidazole suggests potential mechanisms of action beyond the typical ergosterol biosynthesis inhibition seen with many azole antifungals.

Hypothesized Mechanism of Action

Based on the literature for sulfur-containing antifungals and imidazole derivatives, a plausible mechanism could involve:

  • Disruption of Fungal Sulfur Metabolism: Fungi have unique sulfur assimilation pathways that are essential for their survival and virulence. The allylsulfanyl group could interfere with these pathways, leading to the depletion of essential sulfur-containing amino acids and cofactors.

  • Induction of Disulfide Stress: The metabolism of the sulfur-containing compound within the fungal cell could lead to the production of reactive sulfur species, causing disulfide stress and oxidative damage.

  • Cell Wall Damage: Sulfur compounds have been implicated in damaging the fungal cell wall structure.

G cluster_0 Fungal Cell 2-Allylsulfanyl-1H-imidazole 2-Allylsulfanyl-1H-imidazole Entry Cellular Uptake 2-Allylsulfanyl-1H-imidazole->Entry Fungal Cell Fungal Cell Metabolism Intracellular Metabolism Entry->Metabolism Ergosterol_Biosynthesis Inhibition of Ergosterol Biosynthesis Entry->Ergosterol_Biosynthesis ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Sulfur_Metabolism Disruption of Sulfur Metabolism Metabolism->Sulfur_Metabolism Cell_Death Fungal Cell Death ROS->Cell_Death Sulfur_Metabolism->Cell_Death Ergosterol_Biosynthesis->Cell_Death

Caption: Hypothesized Antifungal Mechanism of Action.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the initial investigation into the antimicrobial properties of 2-allylsulfanyl-1H-imidazole. By systematically following these well-established assays, researchers can obtain reliable and reproducible data to assess its potential as a novel therapeutic agent. Further studies to elucidate the precise mechanism of action and to evaluate its in vivo efficacy and toxicity will be crucial next steps in the drug development process.

References

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025).
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  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (n.d.).
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  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021).
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  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.
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  • Unexpected reaction of 2-alkylsulfanylimidazoles to imidazol-2-ones: pyridinylimidazol-2-ones as novel potent p38alpha mitogen-activated protein kinase inhibitors - PubMed. (2010).
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  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC. (2025).
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  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Labor
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. (2023).
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - Beilstein Journals. (2021).
  • Synthesis, antibacterial, antifungal and antioxidant activity studies on 2-benzylthio- and 2-benzylsulfonyl-1H - Scholars Research Library.
  • Elemental Sulfur Inhibits Yeast Growth via Producing Toxic Sulfide and Causing Disulfide Stress - PMC.
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  • Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole deriv
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Application

Application Notes and Protocols: Allylthioimidazoles in Advanced Polymer Crosslinking

Abstract This technical guide details the application of allylthioimidazoles, a novel class of multifunctional reagents, in the crosslinking of polymers. By combining the reactivity of an allyl group, a thioether linkage...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of allylthioimidazoles, a novel class of multifunctional reagents, in the crosslinking of polymers. By combining the reactivity of an allyl group, a thioether linkage, and an imidazole ring within a single molecule, allylthioimidazoles offer versatile pathways for creating advanced polymer networks. This document outlines two primary crosslinking mechanisms: (1) Photo-initiated Thiol-Ene "Click" Chemistry, leveraging the allyl group for rapid and efficient network formation, and (2) Imidazole-Catalyzed Thermal Curing, utilizing the imidazole moiety as a potent catalyst for systems such as epoxies. We provide detailed mechanistic insights, step-by-step experimental protocols, and methods for characterizing the resulting thermosets. Furthermore, the potential for creating sophisticated dual-cure systems is explored, enabling staged and spatially controlled crosslinking for applications in advanced manufacturing, adhesives, and biomedical devices.

Introduction to Allylthioimidazoles

Polymer crosslinking transforms linear polymer chains into three-dimensional networks, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is critical as it dictates the reaction chemistry, cure conditions, and final properties of the thermoset material.

Allylthioimidazoles are an emerging class of compounds featuring three key functional domains:

  • An Allyl Group (-CH₂-CH=CH₂): The terminal double bond, or 'ene', is highly susceptible to free-radical addition reactions, making it an ideal substrate for Thiol-Ene "Click" Chemistry.[1]

  • An Imidazole Ring: This nitrogen-containing heterocycle is a well-established nucleophilic and basic catalyst. It is highly effective as a curing agent or accelerator for epoxy resins and other thermosetting systems.[2][3][4]

  • A Thioether Linkage (-S-): This sulfur bridge connects the allyl and imidazole moieties, providing stability and potentially influencing the electronic properties and reactivity of the adjacent functional groups.

This unique combination allows a single molecule to act either as a primary component in a UV-cured network or as a catalytic agent in a thermally-cured system, opening the door to innovative dual-curing strategies.[5][6][7]

1.1. Structure and Synthesis

The core structure of the proposed reagent is 2-allylthio-1H-imidazole. A plausible and efficient synthesis can be adapted from established methods for S-alkylation of 2-mercaptoimidazoles.[8][9] The synthesis begins with the commercially available 2-mercaptoimidazole, which is deprotonated with a mild base to form a thiolate anion, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide).

Caption: Plausible synthesis of 2-allylthio-1H-imidazole.

Mechanism I: Photo-Initiated Thiol-Ene Crosslinking

The thiol-ene reaction is a free-radical mediated addition of a thiol (R-SH) to an alkene (ene), which proceeds with high efficiency, is tolerant to many functional groups, and is not inhibited by oxygen.[1][10] In this mechanism, the allylthioimidazole serves as the 'ene' component, reacting with a multifunctional thiol to form a stable thioether crosslink.

2.1. Mechanistic Pathway

The reaction is typically initiated by a photoinitiator that generates free radicals upon exposure to UV light. The process follows a step-growth radical addition mechanism:

  • Initiation: The photoinitiator cleaves to form initial radical species.

  • Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol (R-SH), generating a highly reactive thiyl radical (R-S•).

  • Propagation: The thiyl radical adds across the double bond of the allyl group on the allylthioimidazole. This addition is anti-Markovnikov and forms a carbon-centered radical.[1]

  • Chain Transfer & Crosslinking: The carbon-centered radical abstracts a hydrogen from another thiol molecule, creating the final thioether crosslink and regenerating a thiyl radical, which continues the cycle until all functional groups are consumed.

Caption: Workflow for Thiol-Ene photo-curing.

2.2. Application Note: UV-Curable Protective Coating

This protocol describes the formulation of a UV-curable coating using 2-allylthio-1H-imidazole as the primary 'ene' monomer. The resulting crosslinked polythioether network is expected to exhibit excellent adhesion and thermal stability.

Materials & Formulation:

ComponentRoleExampleMolar Ratio (ene:thiol)Weight % (Typical)
Allylthioimidazole'Ene' Monomer2-Allylthio-1H-imidazole140-60%
Multifunctional ThiolCrosslinkerPentaerythritol tetrakis(3-mercaptopropionate) (PETMP)140-60%
PhotoinitiatorRadical Source2,2-Dimethoxy-2-phenylacetophenone (DMPA)-0.5-2.0%

Protocol: Preparation of a Crosslinked Film

  • Formulation: In an amber vial protected from ambient light, combine 2-allylthio-1H-imidazole and PETMP in a 1:1 molar ratio of allyl to thiol functional groups.

  • Initiator Addition: Add the photoinitiator (e.g., 1 wt% DMPA) to the mixture. Gently warm and vortex until the initiator is fully dissolved and the solution is homogeneous.

  • Substrate Application: Apply a thin film of the formulation onto a glass slide or desired substrate using a spin coater (e.g., 30 seconds at 1000 rpm) or a doctor blade.

  • UV Curing: Immediately place the coated substrate under a UV lamp (λ = 365 nm, intensity ≈ 20-50 mW/cm²). Expose for 60-300 seconds. Curing time will vary based on film thickness and initiator concentration.

  • Post-Cure Evaluation: The film should be tack-free after curing. Assess the degree of cure using FTIR by monitoring the disappearance of the thiol peak (~2570 cm⁻¹) and the C=C stretch of the allyl group (~1640 cm⁻¹).[11]

Mechanism II: Imidazole-Catalyzed Thermal Curing of Epoxies

The imidazole ring is a highly effective catalyst for the anionic ring-opening homopolymerization of epoxy resins.[12] It can act as a sole curing agent or as an accelerator for other hardeners like anhydrides.[2] This functionality allows allylthioimidazole to be used in thermally-cured, one-component epoxy formulations.

3.1. Mechanistic Pathway

The curing process is initiated by the nucleophilic attack of a nitrogen atom in the imidazole ring on an epoxy group.

  • Initiation: The N-3 nitrogen of the imidazole ring attacks the least substituted carbon of the epoxide ring, forming a zwitterionic adduct.

  • Propagation: The resulting alkoxide anion is the active species that propagates the polymerization by attacking another epoxy monomer. This chain reaction creates a polyether network.[4][13]

  • Crosslinking: The imidazole moiety becomes covalently incorporated into the polymer network, and each imidazole molecule can initiate multiple polymer chains, leading to a highly crosslinked structure.[4]

Caption: Imidazole-catalyzed epoxy homopolymerization.

3.2. Application Note: One-Component Thermal Adhesive

This protocol details the use of 2-allylthio-1H-imidazole as a latent thermal catalyst for a one-component epoxy adhesive. Such formulations are stable at room temperature and cure rapidly upon heating.

Materials & Formulation:

ComponentRoleExampleParts per Hundred Resin (PHR)
Epoxy ResinPolymer BackboneBisphenol A diglycidyl ether (DGEBA)100
Curing AgentCatalyst2-Allylthio-1H-imidazole2-8
Filler (Optional)Property ModifierFumed Silica1-5

Protocol: Bonding Aluminum Substrates

  • Formulation: In a disposable container, weigh the DGEBA epoxy resin. Add the desired amount of 2-allylthio-1H-imidazole (e.g., 5 PHR).

  • Mixing: Using a planetary mixer or manual stirring, mix the components thoroughly at room temperature until the allylthioimidazole is completely dissolved and the mixture is uniform. If using a filler, add it during this step.

  • Application: Apply a thin layer of the adhesive formulation to the surface of two pre-cleaned aluminum lap shear specimens.

  • Assembly & Curing: Join the two specimens with a defined overlap area. Clamp the assembly with light pressure.

  • Thermal Cure: Place the clamped assembly in a preheated oven. Cure according to a defined schedule (e.g., 60 minutes at 120°C). The optimal cure schedule will depend on the catalyst concentration and desired properties.

  • Testing: After cooling to room temperature, the bonded specimens can be tested for lap shear strength according to relevant ASTM standards.

Potential for Dual-Cure Systems

The bifunctional nature of allylthioimidazoles makes them ideal candidates for dual-curing systems, where two distinct crosslinking reactions can be triggered sequentially by different stimuli (e.g., light followed by heat).[5][6] An off-stoichiometry thiol-ene formulation can be used to create a stable, partially-cured intermediate material that can be subsequently fully cured via a second mechanism.

Example Concept:

  • Stage 1 (UV Cure): A formulation containing an epoxy resin, a di-thiol, and allylthioimidazole is prepared. The molar ratio of thiol to allyl groups is set to be less than 1 (e.g., 0.5:1). UV irradiation initiates the thiol-ene reaction, consuming all the thiol groups and creating a tack-free, handleable "B-stage" material. The epoxy groups and the imidazole moiety remain largely unreacted.

  • Stage 2 (Thermal Cure): The B-staged material can be reshaped, positioned, or bonded to another surface. Subsequent heating activates the imidazole, which then catalyzes the homopolymerization of the surrounding epoxy matrix, leading to the final, fully-cured thermoset.[7]

This approach allows for complex manufacturing processes, such as the fabrication of microfluidic devices or the adhesive-free bonding of 3D-printed parts.[5][6]

Characterization of Crosslinked Networks

A comprehensive evaluation of the crosslinked materials is essential to understand structure-property relationships.

TechniquePurposeKey Parameters Measured
FTIR Spectroscopy Monitor cure progression and functional group conversion.[11][14]Disappearance of -SH (~2570 cm⁻¹), C=C (~1640 cm⁻¹), and epoxide (~915 cm⁻¹) peaks.
Differential Scanning Calorimetry (DSC) Determine thermal transitions and degree of cure.[15]Glass Transition Temperature (Tg), curing exotherms, residual cure enthalpy.
Dynamic Mechanical Analysis (DMA) Measure viscoelastic properties as a function of temperature.[15][16]Storage Modulus (E'), Loss Modulus (E''), Tan Delta, Glass Transition Temperature (Tg), Crosslink Density (from rubbery modulus).
Swell Test / Gel Fraction Estimate crosslink density and network integrity.[11]Swelling ratio in a suitable solvent; percentage of insoluble material after extraction.
Summary and Outlook

Allylthioimidazoles represent a promising and versatile class of molecules for polymer crosslinking. Their unique trifunctional structure enables participation in highly efficient thiol-ene photo-curing reactions as well as robust imidazole-catalyzed thermal curing of epoxies. The protocols and mechanisms outlined in this guide provide a foundational framework for researchers to explore these reagents in applications ranging from high-performance coatings and adhesives to advanced, dual-cure systems for additive manufacturing and microfabrication. Future work should focus on synthesizing a library of substituted allylthioimidazoles to tune reactivity, latency, and the final thermomechanical properties of the resulting polymer networks.

References
  • Influences of Accelerators on the Structures & Properties of Nitrile Butadiene Rubber. (n.d.). International Journal of Engineering and Science.
  • JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents.
  • Caloong Chemical Co., Ltd. (n.d.). Imidazole-Based Curing Agents for Epoxy Systems.
  • Influence of Sulfur Ratio to Accelerator on the Crosslink Density, Mechanical, Dynamic, and Damping Properties of Unfilled Natural Rubber Vulcaniz
  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science.
  • The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. (n.d.). Polymers.
  • Böcherer, D., et al. (2024). High‐Resolution 3D Printing of Dual‐Curing Thiol‐Ene/Epoxy System for Fabrication of Microfluidic Devices for Bioassays.
  • Mechanism of imidazole catalysis in the curing of epoxy resins. (n.d.). Journal of Applied Polymer Science.
  • Educational series: characterizing crosslinked polymer networks. (2023, December 19). Polymer Chemistry.
  • Lusida Rubber Products. (n.d.).
  • Evonik. (n.d.). Imidazole Curing Agents for Epoxy Resins.
  • EFFECT OF VULCANIZATION SYSTEMS AND CROSSLINK DENSITY ON TENSILE PROPERTIES AND NETWORK STRUCTURES OF NATURAL RUBBER. (2022, October 3). Jurnal Teknologi (Sciences & Engineering).
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024, March 17).
  • High‐Resolution 3D Printing of Dual‐Curing Thiol‐Ene/Epoxy System for Fabrication of Microfluidic Devices for Bioassays. (n.d.).
  • Thiol-ene reaction. (n.d.). In Wikipedia.
  • Characterization Techniques to Assess Recyclability in Dynamic Polymer Networks. (2022, May 23). Frontiers in Chemistry.
  • Guzmán, D., et al. (2015). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. Polymer Chemistry.
  • Photo-initiated thiol-ene click reactions as a potential strategy for incorporation of [M(I)(CO)3]+ (M = Re, (99m)Tc) complexes. (2013, March 18). Inorganic Chemistry.
  • Russo, C., et al. (n.d.). Characterization of sequential dual-curing of thiol-acrylate-epoxy systems with controlled thermal properties. UPCommons.
  • DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. (n.d.).
  • Russo, C. (2021).
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Journal of the Indian Chemical Society.
  • Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. (n.d.). Macromolecules.
  • Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. (2022, September 5). Molecules.
  • A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of 2‐arylthio‐1H‐imidazole and 2‐arylseleno‐1H‐imidazole derivatives under different reaction conditions. (n.d.).
  • “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. (n.d.). Analyst.
  • Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. (2018, October 29). ACS Omega.
  • Photoinitiated Thiol–Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion. (n.d.).
  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022, August 3). International Journal for Research in Applied Science and Engineering Technology.
  • New Synthetic Routes to 1,3,4-Thiadiazole Deriv
  • 2-MERCAPTOIMIDAZOLE synthesis. (n.d.). ChemicalBook.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). Scientific Reports.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021, March 25). Frontiers in Chemistry.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15).
  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). Indian Journal of Chemistry.
  • An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.). International Journal of Medical Research and Health Sciences.
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
  • Synthesis of some novel bis type 2-mercapto benzimidazole derivatives. (n.d.).
  • Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling. (n.d.). ACS Medicinal Chemistry Letters.
  • Thiol–Ene Reactions Enable Precise Control over Water-Soluble Cellulosics. (n.d.). Biomacromolecules.

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Method

Precision Synthesis of Imidazole-Based Ligands for Metal Coordination

Abstract Imidazole-based ligands serve as the cornerstone of modern bioinorganic chemistry and homogeneous catalysis. Whether mimicking the histidine residues of metalloproteins or serving as robust N-heterocyclic carben...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole-based ligands serve as the cornerstone of modern bioinorganic chemistry and homogeneous catalysis. Whether mimicking the histidine residues of metalloproteins or serving as robust N-heterocyclic carbene (NHC) scaffolds, the efficacy of these ligands hinges on precise synthetic control. This guide moves beyond generic textbook procedures, offering a field-tested, rigorous approach to the design, synthesis, and validation of imidazole ligands (


-donors) and imidazolium precursors (

-donors).

Part 1: Strategic Ligand Design

Before initiating synthesis, the ligand architecture must be matched to the metal center's requirements. The imidazole ring offers two distinct coordination modes:

  • 
    -N-Donor (Classic):  Coordination via the pyridine-like nitrogen (N3). Electronic properties are tuned by substitution at C4/C5.
    
  • 
    -C-Donor (NHC):  Deprotonation of the C2 position yields a strong 
    
    
    
    -donor, typically used for organometallic catalysis (e.g., Pd-catalyzed cross-coupling).
Structural Tuning Logic
  • Steric Bulk: Introducing isopropyl or mesityl groups at N1 prevents ligand dimerization and stabilizes low-coordinate metal species.

  • Chelation Effect: Linking two imidazole units (e.g., bis(imidazolyl)methane) increases binding constants by orders of magnitude compared to monodentate analogues (Entropy effect).

Part 2: Synthetic Protocols

Protocol A: Regioselective N-Alkylation (The Foundation)

Objective: Synthesis of


-alkylimidazoles with high regioselectivity.
Mechanism: 

Nucleophilic Substitution. Critical Constraint: Moisture exclusion is paramount when using Sodium Hydride (NaH).
Materials
  • Imidazole (Reagent Grade, 99%)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

  • Base: Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution[1]
    
Step-by-Step Procedure
  • Activation: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF. Cool to 0°C.[2]

    • Expert Insight: DMF is preferred over THF for simple alkylations due to higher solubility of the deprotonated imidazolide, increasing reaction rates.

  • Deprotonation: Add Imidazole (1.0 equiv) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) indicates active deprotonation. Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should become clear or slightly yellow.
      
  • Alkylation: Re-cool to 0°C. Add Alkyl Halide (1.1 equiv) dropwise.

    • Caution: Exothermic reaction. Control addition rate to maintain temperature <10°C to prevent side reactions.

  • Reaction: Stir at RT for 4–12 hours.

  • Self-Validating Checkpoint (TLC): Spot reaction mixture vs. starting imidazole (MeOH/DCM 1:9).

    • Success Criteria: Disappearance of the polar imidazole spot (low

      
      ) and appearance of a less polar product spot (higher 
      
      
      
      ).
  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x).[1] Wash combined organics with water (5x) to remove DMF (Critical step). Dry over 
    
    
    
    .[2]
Protocol B: Synthesis of Bis(imidazolyl)methane Ligands

Objective: Creating bidentate chelators. Method: Double nucleophilic substitution on a methylene linker.

Workflow Diagram

G Start Imidazole (2.2 equiv) Base NaH / DMF (Deprotonation) Start->Base -H2 Linker Dibromomethane (1.0 equiv) Base->Linker Nucleophilic Attack 1 Inter Intermediate: Mono-substituted Linker->Inter Slow Addition Product Bis(imidazol-1-yl)methane (Ligand) Inter->Product Nucleophilic Attack 2 (Reflux)

Caption: Sequential double alkylation strategy for synthesizing chelating bis-imidazole ligands.

Procedure Modifications
  • Stoichiometry: Use slight excess of imidazole (2.2–2.5 equiv) to prevent mono-substitution.

  • Temperature: After initial addition, heat to 80–100°C to overcome the steric barrier of the second substitution.

  • Purification: These ligands often crystallize from Acetone/Hexane, avoiding column chromatography.

Protocol C: Synthesis of Imidazolium Salts (NHC Precursors)

Objective: Preparation of stable precursors for Carbene ligands.

Procedure
  • Mixing: Dissolve

    
    -substituted imidazole (1.0 equiv) in anhydrous Acetone or Acetonitrile.
    
  • Quaternization: Add Alkyl Halide (e.g., Methyl Iodide, 1.2 equiv).

  • Reflux: Heat to mild reflux (40–60°C) for 12–24 hours.

  • Isolation (Self-Validating): The product is an ionic salt and will typically precipitate out of the non-polar organic solvent.

    • Checkpoint: If no precipitate forms, add Diethyl Ether to induce crystallization.

  • Anion Exchange (Optional but Recommended): Halide salts are hygroscopic. Metathesis with

    
     or 
    
    
    
    in water/methanol yields air-stable, non-hygroscopic salts suitable for X-ray crystallography.

Part 3: Metal Coordination & Characterization

General Complexation Workflow

Solvent Choice: Acetonitrile (MeCN) is the "Gold Standard" solvent as it is a weak ligand that is easily displaced by imidazole but solubilizes most metal halides.

  • Dissolve Metal Salt (

    
    , 1.0 equiv) in MeCN.
    
  • Add Ligand (2.0 equiv for monodentate, 1.0 equiv for bidentate) slowly.

  • Stir at RT (1–4 hours).

  • Precipitate complex with

    
     or Hexane.
    
Diagnostic Characterization Data

The following table summarizes expected shifts confirming coordination.

TechniqueParameterFree LigandMetal ComplexStructural Insight

NMR

-Proton (H2)

7.6–7.8 ppm

8.0–9.5 ppm
Downfield shift indicates

-donation to metal (deshielding).

NMR
N-H SignalBroad singletDisappearsConfirms deprotonation (if applicable) or N-alkylation success.
IR

~1500–1520

Shifted

10–20

Perturbation of ring electron density upon binding.
XRD Bond LengthN/AM-N

2.0–2.2 Å
Definitive proof of coordination geometry.
Coordination Pathway Visualization

Coordination Ligand Free Imidazole Ligand (Solvated) Mix Ligand Exchange (Associative Mechanism) Ligand->Mix Metal Metal Precursor [M(MeCN)4]2+ Metal->Mix Complex Thermodynamic Product [M(Im)4]2+ Mix->Complex -MeCN Check Validation: Downfield NMR Shift Color Change Complex->Check

Caption: Ligand exchange mechanism converting solvated metal precursors to stable imidazole complexes.

Part 4: Troubleshooting & Optimization

Hygroscopicity of Imidazolium Salts
  • Issue: Product turns into a sticky oil (goo) upon filtration.

  • Cause: Absorption of atmospheric water by halide anions (

    
    , 
    
    
    
    ).
  • Solution: Perform anion exchange to

    
     or 
    
    
    
    . Alternatively, dry the oil under high vacuum (0.1 mbar) at 60°C for 24 hours until it solidifies (foam formation).
Regioisomerism in Asymmetric Imidazoles
  • Issue: Alkylation of 4-substituted imidazoles yields a mixture of 1,4- and 1,5-isomers.[2]

  • Expert Fix: Use steric bulk to direct selectivity. If

    
     is large (e.g., Trityl), the 1,4-isomer is kinetically favored. For thermodynamic control, reversible protecting groups (e.g., Acetyl) can be used, though separation by column chromatography is often inevitable.
    
Incomplete Metal Coordination
  • Issue: Free ligand signals persist in NMR.

  • Cause: Kinetic trapping or equilibrium limitations.

  • Solution: Switch solvent to Methanol and reflux. If the ligand is bulky, use a "halide scavenger" like

    
     to open coordination sites on the metal by precipitating AgCl.
    

References

  • Beilstein Institute. "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. "The roles of imidazole ligands in coordination supramolecular systems." CrystEngComm. [Link]

  • American Chemical Society. "Synthesis and characterization of coordination compounds of chelating ligands containing imidazole groups." Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Sustainable Synthesis of 2-Allylsulfanyl-1H-imidazole

Green Chemistry Protocols for Pharmaceutical Intermediates Executive Summary This guide details sustainable, high-efficiency protocols for the preparation of 2-allylsulfanyl-1H-imidazole (also known as 2-(allylthio)-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Green Chemistry Protocols for Pharmaceutical Intermediates

Executive Summary

This guide details sustainable, high-efficiency protocols for the preparation of 2-allylsulfanyl-1H-imidazole (also known as 2-(allylthio)-1H-imidazole). This compound is a critical scaffold in the synthesis of antifungal agents, kinase inhibitors, and other bioactive heterocycles.

Traditionally, S-alkylation of 2-mercaptoimidazole (2-MI) utilizes toxic, dipolar aprotic solvents (DMF, DMSO) and strong bases, resulting in high Process Mass Intensity (PMI) and difficult workups. This note presents two superior "Green Chemistry" alternatives:

  • "On-Water" Synthesis: A catalyst-free, aqueous suspension method leveraging the hydrophobic effect.

  • Microwave-Assisted Solvent-Free Synthesis: A high-speed, energy-efficient approach suitable for rapid library generation.

Chemical Context & Mechanism[1][2][3][4][5][6]

The synthesis involves the nucleophilic substitution (


) of allyl bromide by the sulfur atom of 2-mercaptoimidazole.
Reaction Mechanism

2-Mercaptoimidazole exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. In the presence of a base, the equilibrium shifts to the thiolate anion, a potent nucleophile that attacks the electrophilic carbon of allyl bromide.

ReactionMechanism Thione 2-Mercaptoimidazole (Thione Form) Thiolate Thiolate Anion (Nucleophile) Thione->Thiolate Deprotonation Base Base (K2CO3/Na2CO3) Base->Thiolate TS Transition State [S...C...Br]‡ Thiolate->TS + Allyl Bromide AllylBr Allyl Bromide (Electrophile) AllylBr->TS Product 2-Allylsulfanyl-1H-imidazole TS->Product SN2 Attack Byproduct HBr / Salt TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the base-mediated S-alkylation of 2-mercaptoimidazole.

Protocol A: "On-Water" Synthesis (Recommended)

Rationale: This method utilizes water as the reaction medium.[1][2][3][4][5] Although the reactants are not fully soluble in water, the reaction proceeds rapidly at the organic-aqueous interface due to the "hydrophobic effect," often faster than in organic solvents.

Materials
  • Substrate: 2-Mercaptoimidazole (2-MI) [CAS: 872-35-5]

  • Reagent: Allyl Bromide [CAS: 106-95-6] (Warning: Lachrymator)

  • Base: Potassium Carbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Deionized Water

Experimental Procedure
  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-MI (10 mmol, 1.00 g) and water (15 mL) .

  • Activation: Add

    
     (11 mmol, 1.52 g) . Stir for 5 minutes at room temperature. The solution may remain heterogeneous.
    
  • Addition: Dropwise add Allyl Bromide (11 mmol, 0.95 mL) over 5 minutes.

    • Note: Allyl bromide is denser than water; vigorous stirring is essential to maximize interfacial contact.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 30–60 minutes.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[6] The starting thiol (

      
      ) will disappear, and the product (
      
      
      
      ) will appear.
  • Workup (Precipitation Method):

    • The product, 2-allylsulfanyl-1H-imidazole, is lipophilic and often precipitates as a white/off-white solid or oil as the reaction progresses.

    • Cool the flask in an ice bath for 15 minutes.

    • Filter the solid precipitate. Wash with cold water (

      
      ) to remove inorganic salts.
      
  • Purification: If the product separates as an oil, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate. Recrystallize from Ethanol/Water if necessary.
Workflow Diagram

OnWaterProtocol Start Start: 2-MI + Water BaseAdd Add K2CO3 (Stir 5 min) Start->BaseAdd ReactAdd Add Allyl Bromide (Dropwise) BaseAdd->ReactAdd React Vigorous Stirring 25°C, 30-60 min ReactAdd->React Check TLC Check (Complete?) React->Check Check->React No Precip Cool & Filter (Precipitate) Check->Precip Yes (Solid) Extract Extract w/ EtOAc (If Oil) Check->Extract Yes (Oil) Final Pure Product 2-allylsulfanyl-1H-imidazole Precip->Final Extract->Final

Figure 2: Operational workflow for the aqueous synthesis method.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Rationale: This method eliminates solvent waste entirely and reduces reaction time from hours to minutes using dielectric heating.

Materials
  • Substrate: 2-Mercaptoimidazole (2-MI)

  • Reagent: Allyl Bromide[7]

  • Solid Support/Base: Basic Alumina (

    
    ) or 
    
    
    
    (finely ground)
  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Experimental Procedure
  • Preparation: In a mortar, grind 2-MI (5 mmol, 0.50 g) and

    
     (5.5 mmol, 0.76 g)  until a fine, homogeneous powder is obtained.
    
  • Loading: Transfer the powder to a 10 mL microwave process vial.

  • Adsorption: Add Allyl Bromide (5.5 mmol, 0.48 mL) directly onto the powder. Mix gently with a spatula to create a "wet paste."

  • Irradiation: Cap the vial. Irradiate at 60°C (Power: 50-100W) for 3–5 minutes .

    • Safety: Ensure the vessel is pressure-rated. Allyl bromide is volatile; the closed vessel prevents reactant loss.

  • Extraction: After cooling, add Ethyl Acetate (10 mL) to the reaction vial. Vortex or sonicate to dissolve the product.

  • Filtration: Filter off the solid inorganic salts (

    
    , excess base).
    
  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

Performance Comparison

The following table contrasts the Green methods against the traditional DMF-based route.

MetricTraditional MethodMethod A: On-WaterMethod B: MW Solvent-Free
Solvent DMF / DMSO (Toxic)Water (Benign)None (Solvent-Free)
Base NaH / KOH


/ Alumina
Temp/Time 80°C / 4–6 Hours25°C / 45 Minutes60°C / 5 Minutes
Yield 75–85%90–95%88–94%
E-Factor High (Solvent waste)Low (Aqueous waste)Very Low
Workup Aqueous extraction requiredSimple FiltrationExtraction & Evaporation

Troubleshooting & Optimization

  • Phase Transfer Catalysis (PTC): If the "On-Water" reaction is sluggish (e.g., >2 hours), add 1 mol% of TBAB (Tetrabutylammonium bromide) . This acts as a phase transfer catalyst, shuttling the thiolate anion to the interface, though it is often unnecessary for allyl bromide due to its high reactivity.

  • Dialkylation: The N-H proton on the imidazole ring is less acidic (

    
    ) than the S-H proton (
    
    
    
    ). However, using excess base or high temperatures (>80°C) can lead to N-alkylation byproducts. Strict control of stoichiometry (1.1 eq Base) and temperature prevents this.
  • Safety: Allyl bromide is a potent alkylating agent and lachrymator. All manipulations involving the pure reagent must be performed in a fume hood. In Method B (Microwave), never heat a sealed vessel containing allyl bromide without pressure monitoring.

References

  • Azizi, N., et al. (2009). "A Green and Highly Efficient Alkylation of Thiols in Water."[3][5] Journal of the Iranian Chemical Society, 6(4), 749-753.

  • Kidwai, M., et al. (2006). "Solvent-free synthesis of thioethers using basic alumina." Catalysis Communications, 7(6), 418-421.
  • Lin, S., et al. (2008).[3] "Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium." Industrial & Engineering Chemistry Research, 47(5), 1372–1379.

  • Varma, R. S. (1999). "Solvent-free organic syntheses. using supported reagents and microwave irradiation."[8][9][10] Green Chemistry, 1, 43-55. (Foundational text for MW protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-allylsulfanyl-1H-imidazole crude reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2-allylsulfanyl-1H-imidazole (also known as 2-(allylthio)-1H-imidazole) from crude reaction mixtures.

The synthesis of this compound typically involves the S-alkylation of 2-mercaptoimidazole with allyl bromide under basic conditions. While S-alkylation is kinetically favored due to the higher nucleophilicity of the sulfur atom, N-alkylation can occur as a secondary reaction, leading to complex crude mixtures[1]. Furthermore, the unique amphoteric nature of the imidazole ring requires precise pH control during downstream processing[2].

Part 1: Troubleshooting Guide & FAQs

Q1: My crude NMR shows significant contamination with unreacted 2-mercaptoimidazole. How do I remove it without losing my target product? Causality & Solution: 2-Mercaptoimidazole exists in a tautomeric equilibrium (imidazole-2-thione) and is highly polar. It has poor solubility in non-polar organic solvents but becomes highly soluble in alkaline aqueous solutions due to the deprotonation of the thiol/thione group. To remove it, perform an alkaline wash (e.g., 1 M NaOH) during your initial liquid-liquid extraction. The unreacted starting material will form a water-soluble thiolate salt, while your S-alkylated target (2-allylsulfanyl-1H-imidazole) remains in the organic phase.

Q2: I am seeing a less polar impurity on my TLC (R_f ~ 0.75 in 1:1 Hexane/EtOAc). What is it, and how do I separate it? Causality & Solution: This is the N,S-diallylated byproduct (1-allyl-2-allylsulfanyl-1H-imidazole). Once the sulfur is alkylated, the imidazole nitrogen becomes susceptible to further alkylation by excess allyl bromide[1]. Because the N-H bond is replaced by an N-allyl group, this byproduct loses its hydrogen-bonding capability, making it significantly less polar than the mono-alkylated target. You can separate this via silica gel column chromatography. The N,S-diallyl impurity will elute first in non-polar solvent systems, followed by the target compound[3].

Q3: During the acid-base extraction, I get a stubborn emulsion. How can I break it? Causality & Solution: Emulsions in imidazole extractions often result from the amphiphilic nature of partially protonated imidazole rings and the presence of fine inorganic salt precipitates (e.g., KBr generated during the reaction). To break the emulsion:

  • Filter the biphasic mixture through a pad of Celite to remove suspended inorganic particulates.

  • Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic phase via the salting-out effect.

Part 2: Mechanistic Pathways & Workflows

ReactionPathway SM 2-Mercaptoimidazole (Starting Material) Target 2-Allylsulfanyl-1H-imidazole (Target Product) SM->Target S-Alkylation (Kinetically Favored) Reagent Allyl Bromide + Base (KOH / K2CO3) Reagent->Target Byproduct 1-Allyl-2-allylsulfanyl-1H-imidazole (N,S-Diallyl Impurity) Target->Byproduct N-Alkylation (Excess Reagent)

Reaction pathway showing kinetically favored S-alkylation and N-alkylation byproduct.

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc) NaOHWash Wash with 1M NaOH Crude->NaOHWash Aq1 Aqueous Phase (Unreacted SM) NaOHWash->Aq1 Discard Org1 Organic Phase (Target + Impurities) NaOHWash->Org1 HCLExtract Extract with 1M HCl Org1->HCLExtract Org2 Organic Phase (N,S-Diallyl + Allyl Br) HCLExtract->Org2 Discard Aq2 Aqueous Phase (Protonated Target) HCLExtract->Aq2 Basify Basify to pH 10 Extract with EtOAc Aq2->Basify Pure Pure 2-Allylsulfanyl-1H-imidazole Basify->Pure Evaporate Solvent

Acid-base extraction workflow for isolating 2-allylsulfanyl-1H-imidazole.

Part 3: Quantitative Data & Physicochemical Profiles

Understanding the physicochemical properties of the crude mixture components is critical for designing a logical separation strategy. The table below summarizes the behavioral traits of each component to guide your purification choices.

ComponentChemical RoleRelative PolaritySoluble InR_f Value (Hexane:EtOAc 1:1)
2-Mercaptoimidazole Starting MaterialHighBasic Aqueous, EtOH0.05 - 0.10
Allyl Bromide Alkylating AgentLowOrganic Solvents> 0.90 (Volatile)
2-Allylsulfanyl-1H-imidazole Target ProductMediumEtOAc, Acidic Aqueous0.35 - 0.45
1-Allyl-2-allylsulfanyl-1H-imidazole Over-alkylation ByproductLowOrganic Solvents0.70 - 0.80

Part 4: Step-by-Step Experimental Protocols

Protocol A: Selective Acid-Base Extraction

This protocol exploits the basicity of the unsubstituted imidazole nitrogen to separate the target from neutral or highly lipophilic impurities.

  • Initial Alkaline Wash: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL per gram of crude. Wash the organic layer with 1 M NaOH (3 x 5 mL/g).

    • Causality: This deprotonates any unreacted 2-mercaptoimidazole, pulling it into the aqueous phase.

  • Acidic Extraction: Extract the EtOAc layer with 1 M HCl (3 x 5 mL/g).

    • Causality: The target 2-allylsulfanyl-1H-imidazole protonates at the imidazole nitrogen and moves into the aqueous layer. The N,S-diallyl impurity and residual allyl bromide remain in the EtOAc layer.

  • Basification (Self-Validating Step): Cool the combined aqueous acidic layers in an ice bath. Slowly add 2 M NaOH dropwise while stirring.

    • Validation: Monitor with pH paper until the pH reaches 9–10. The sudden appearance of a milky suspension or oil droplets confirms the successful deprotonation and phase separation of the free base product.

  • Final Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Silica Gel Column Chromatography (Polishing Step)

If trace amounts of the N,S-diallyl impurity persist after extraction, chromatographic separation is required[3].

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane. Use approximately 30-50 g of silica per gram of crude material.

  • Sample Loading: Dissolve the semi-pure extract in a minimum volume of Dichloromethane (DCM) and carefully load it onto the flat silica bed.

  • Gradient Elution:

    • Begin eluting with 90:10 Hexane:EtOAc (approx. 3 column volumes) to flush out any residual allyl bromide and the less polar N,S-diallyl impurity.

    • Gradually increase the solvent polarity to 50:50 Hexane:EtOAc to elute the target 2-allylsulfanyl-1H-imidazole.

  • Fraction Analysis (Self-Validating Step): Spot the collected fractions on a TLC plate alongside the original crude mixture.

    • Validation: The complete absence of the R_f 0.75 spot in your product fractions confirms the successful removal of the over-alkylated byproduct. Combine the pure fractions and evaporate the solvent.

References

  • Lin, C.-C., et al. "Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium." Industrial & Engineering Chemistry Research, ACS Publications, 2008.1

  • Thermo Fisher Scientific. "Bioprocessing Chromatography Techniques." Thermo Fisher Scientific - US. 3

  • Sharma, D., et al. "Synthesis of Imidazole Derivatives and Their Biological Activities." Journal of Chemistry and Biochemistry, 2014. 4

Sources

Optimization

Removing unreacted 2-mercaptoimidazole from allyl sulfide products

This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for removing unreacted 2-mercaptoimidazole from allyl sulfide products. It is designed to move beyond sim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for removing unreacted 2-mercaptoimidazole from allyl sulfide products. It is designed to move beyond simple procedural lists, offering insights into the chemical principles that govern these purification strategies.

Troubleshooting Guide: Common Purification Issues

Rapidly diagnose and solve common problems encountered during the workup of reactions involving 2-mercaptoimidazole and allyl sulfides.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Rationale
Persistent 2-mercaptoimidazole contamination in the final product (confirmed by TLC/HPLC/NMR). 1. Inefficient Extraction: The aqueous base used was too weak or used in insufficient quantity to deprotonate and extract the acidic thiol. 2. Phase Separation Issues: Emulsion formation during extraction prevented clean separation of the organic and aqueous layers. 3. High Solubility in Organic Phase: The protonated form of 2-mercaptoimidazole may have some solubility in the reaction solvent.1. Optimize Base Extraction: Switch to a stronger, yet non-hydrolyzing, base like 1-2 M Sodium Carbonate (Na₂CO₃) or a carefully controlled amount of 0.1 M NaOH. The thiol group of 2-mercaptoimidazole is acidic (predicted pKa ≈ 11.4) and requires a sufficiently strong base for deprotonation to its water-soluble salt form.[1] 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to increase the ionic strength of the aqueous phase, which helps to break emulsions and improve layer separation. 3. Solvent Swap: If possible, after the reaction, evaporate the initial solvent and redissolve the crude product in a less polar solvent (e.g., diethyl ether, ethyl acetate) before performing the basic wash.
Product degradation or low yield after purification. 1. Hydrolysis of Allyl Sulfide: Use of a strong base (e.g., concentrated NaOH) may be hydrolyzing the desired allyl sulfide product, which can be unstable under harsh conditions.[2][3] 2. Oxidation of Sulfide: Allyl sulfides can be susceptible to oxidation, especially if the workup is prolonged or exposed to air and heat.1. Use a Milder Base: Employ a weaker base like saturated sodium bicarbonate (NaHCO₃) solution for the extraction.[4] While it may require multiple washes, it is less likely to cause product degradation.[5][6] 2. Minimize Exposure: Perform extractions quickly and under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive. Keep the reaction and workup cool.
Incomplete removal of the impurity despite multiple basic washes. 1. Thiol Oxidation: The 2-mercaptoimidazole may have partially oxidized to its disulfide form during the reaction or workup. Disulfides are not acidic and will not be removed by a basic wash.1. Employ a Scavenger Resin: Use a solid-supported scavenger resin, such as one with thiol-binding functional groups (e.g., SiliaMetS® Thiol).[7][8] These resins covalently bind to the thiol, allowing for its removal by simple filtration. This method is highly selective and avoids harsh chemical conditions. 2. Oxidative Workup (Use with Caution): A mild oxidative wash (e.g., dilute iodine solution) can convert the thiol to a disulfide, which may have different solubility properties allowing for chromatographic separation. This is an advanced technique and should be used cautiously to avoid oxidizing the desired product.[5]

In-Depth FAQs & Methodologies

This section provides a deeper understanding of the purification principles and detailed protocols for recommended procedures.

Q1: What is the fundamental principle behind using a basic wash to remove 2-mercaptoimidazole?

The primary strategy relies on a classic acid-base liquid-liquid extraction.[6][9][10] 2-Mercaptoimidazole contains an acidic thiol (-SH) group. When the crude reaction mixture, dissolved in a water-immiscible organic solvent, is washed with an aqueous basic solution (like NaHCO₃ or Na₂CO₃), the following occurs:

  • Deprotonation: The base removes the acidic proton from the thiol group of 2-mercaptoimidazole, forming a negatively charged thiolate salt.

  • Phase Transfer: This newly formed salt is ionic and therefore highly soluble in the aqueous phase.

  • Separation: The desired allyl sulfide product, being a neutral organic molecule, remains in the organic phase. The two layers are then separated, effectively removing the impurity.

This process is illustrated in the workflow below.

G cluster_workflow Purification Workflow Decision Tree Start Crude Product (Allyl Sulfide + 2-Mercaptoimidazole) Check_Stability Is Allyl Sulfide Product Base-Stable? Start->Check_Stability Base_Wash Perform Aqueous Base Extraction (e.g., NaHCO3 wash) Check_Stability->Base_Wash Yes Scavenger Use Thiol Scavenger Resin Check_Stability->Scavenger No / Unsure Check_Purity Check Purity (TLC/HPLC) Base_Wash->Check_Purity Pure Pure Product Check_Purity->Pure Impurity Removed Check_Purity->Scavenger Impurity Persists Filter Filter to Remove Resin-Bound Impurity Scavenger->Filter Filter->Check_Purity

Caption: Decision workflow for selecting a purification method.

Q2: Can you provide a detailed protocol for the aqueous base extraction?

Absolutely. This protocol is designed to be robust while protecting potentially sensitive products.

Experimental Protocol: Mild Aqueous Base Extraction

  • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate or diethyl ether. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it must first be removed in vacuo.

  • Initial Dilution: Transfer the organic solution to a separatory funnel. Dilute the organic layer with an equal volume of the chosen solvent to reduce viscosity and improve extraction efficiency.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to that of the organic layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially important with bicarbonate, which can generate CO₂). Close the stopcock and shake gently for 30-60 seconds. Vent frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This step removes residual water from the organic layer and helps break any minor emulsions.[11]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified allyl sulfide product.

  • Purity Confirmation: Before considering the purification complete, verify the absence of 2-mercaptoimidazole using an appropriate analytical technique like TLC, HPLC, or NMR spectroscopy.[12][13]

Q3: My product is very sensitive. What are the best practices for using scavenger resins?

Scavenger resins are an excellent, non-invasive alternative for purifying sensitive compounds. They work by covalently binding the impurity, which is then removed by simple filtration.

G cluster_mechanism Thiol Scavenging Mechanism Resin Solid Support (Silica/Polymer) Linker Thiol-Reactive Group (e.g., Maleimide or Alkyl Halide) Thiol 2-Mercaptoimidazole (R-SH) Thiol->Resin:f2 Covalent Bond Formation Product Allyl Sulfide (Desired Product - Unreactive) Bound_Impurity Solid Support Linker Covalently Bound Impurity (S-R)

Caption: Principle of solid-phase impurity scavenging.

Experimental Protocol: Solid-Phase Scavenging

  • Resin Selection: Choose a resin with a functional group known to react with thiols, such as a maleimide- or iodoacetamide-functionalized polystyrene or silica support.[14]

  • Determine Stoichiometry: Calculate the molar amount of unreacted 2-mercaptoimidazole. It is common practice to use a 2-4 fold molar excess of the scavenger resin to ensure complete removal.

  • Incubation: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF). Add the scavenger resin to the solution.

  • Agitation: Gently stir or agitate the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when the free thiol is no longer present in the solution.

  • Filtration: Once the scavenging is complete, simply filter the mixture through a fritted funnel or a cotton plug to remove the resin, which now has the impurity bound to it.

  • Rinsing: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the rinsings, and remove the solvent under reduced pressure to obtain the highly pure allyl sulfide product.

By leveraging a clear understanding of the underlying chemical principles, researchers can confidently select and execute the most effective purification strategy for their specific allyl sulfide product.

References

  • Detection of Free Thiol Content. MtoZ Biolabs. [Link]

  • Solubility Determination and Thermodynamic Modeling of 2-Mercaptobenzimidazole in 12 Solvents from T = 278.15 K to T = 318.15 K. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Quantification of Thiols and Disulfides. PMC. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova. [Link]

  • Removal of Smelly Thiol via Extraction? Reddit r/OrganicChemistry. [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. [Link]

  • 2-MERCAPTO BENZIMIDAZOLE - Physico-chemical Properties. ChemBK. [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. PubMed. [Link]

  • Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. Brieflands. [Link]

  • Synthesis of Allicin and Purification by Solid-Phase Extraction. ResearchGate. [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 2-Mercaptobenzimidazole - Solubility. Solubility of Things. [Link]

  • Preparation of 2-mercaptoimidazole.
  • (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

  • Release behavior of allyl sulfide from cyclodextrin inclusion complex of allyl sulfide under different storage conditions. PubMed. [Link]

  • An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. PMC. [Link]

  • 2-Mercaptoimidazole | C3H4N2S. PubChem. [Link]

  • 2-MERCAPTOIMIDAZOLE 872-35-5 wiki. LookChem. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. PMC. [Link]

  • EVALUATION OF ALLICIN STABILITY IN LYOPHILIZED AQUEOUS GARLIC EXTRACT FOR NEW PHARMACEUTICAL SOLID FORMULATIONS WITH BIOAVAILABL. CABI Digital Library. [Link]

  • Sulfuric Odor Precursor S-Allyl-l-Cysteine Sulfoxide in Garlic Induces Detoxifying Enzymes and Prevents Hepatic Injury. MDPI. [Link]

  • Remove Sticky Reagents. University of Rochester. [Link]

  • Mercury Removal from Acidic Waste Solutions Using a Thiol Functional Organo-ceramic Adsorbent. ResearchGate. [Link]

  • 2-Mercaptoimidazole CAS:872-35-5. CPAChem. [Link]

  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

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Troubleshooting

Technical Support Center: Solvent Selection for 2-(Allylthio)imidazole Synthesis

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth analysis, troubleshooting, and best practices for selecting an optimal solvent—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth analysis, troubleshooting, and best practices for selecting an optimal solvent—specifically comparing ethanol and N,N-Dimethylformamide (DMF)—for the synthesis of 2-(allylthio)imidazole from imidazole-2-thione.

Frequently Asked Questions (FAQs): Solvent Selection at a Glance

Q1: What is the fundamental difference between using ethanol and DMF for this synthesis?

A: The primary difference lies in their solvent class and its effect on the reaction mechanism. Ethanol is a polar protic solvent, capable of hydrogen bonding. DMF is a polar aprotic solvent, which cannot donate hydrogen bonds.[1] This distinction directly impacts reaction speed, workup procedure, and potentially, yield.

Q2: Which solvent will give me a faster reaction?

A: DMF will almost always result in a significantly faster reaction. The synthesis of 2-(allylthio)imidazole is a classic bimolecular nucleophilic substitution (SN2) reaction. In polar aprotic solvents like DMF, the anionic thiolate nucleophile is poorly solvated, or "naked," making it more reactive and accelerating the rate of reaction.[1][2] In contrast, polar protic solvents like ethanol form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity, which slows down the reaction.[1]

Q3: My priority is a simple and easy product purification. Which solvent should I choose?

A: Ethanol is the superior choice for ease of purification. With a boiling point of 78 °C, ethanol is easily removed under reduced pressure using a standard rotary evaporator.[3] DMF has a high boiling point (153 °C), making it very difficult to remove.[4][5] Its removal requires extensive aqueous washes, often with brine or dilute LiCl solutions to partition the DMF into the aqueous layer, or azeotropic distillation with a solvent like toluene, which can complicate the workup.[6][7][8]

Q4: Can the choice of solvent affect my product's purity or lead to side reactions?

A: Yes. While S-allylation is generally favored over N-allylation for imidazole-2-thione, the reaction conditions can influence this selectivity. Polar aprotic solvents like DMF can sometimes promote N-alkylation.[9] However, for this specific substrate, the inherent nucleophilicity of the soft sulfur atom makes S-allylation the dominant pathway. The primary issue affecting purity is often the residual solvent. Incomplete removal of DMF is a common impurity challenge.

Technical Deep Dive: Mechanistic Insights & Solvent Properties

The S-allylation of imidazole-2-thione proceeds via an SN2 mechanism. The choice between ethanol and DMF directly influences the energy profile of this reaction.

  • Role of DMF (Polar Aprotic): DMF excels at solvating cations (e.g., Na⁺ or K⁺ from the base used) but leaves the thiolate anion relatively unsolvated.[1] This lack of stabilization for the nucleophile increases its ground state energy, thereby lowering the activation energy required for the reaction to proceed, leading to a faster rate.

  • Role of Ethanol (Polar Protic): Ethanol solvates both the cation and the thiolate anion. It forms strong hydrogen bonds with the sulfur anion, creating a stabilizing solvent shell.[1] This solvation lowers the ground state energy of the nucleophile, increasing the activation energy barrier for the SN2 attack and resulting in a slower reaction.

Comparative Data Summary
PropertyEthanolN,N-Dimethylformamide (DMF)Rationale & Impact on Synthesis
Solvent Class Polar ProticPolar AproticDetermines the solvation of the nucleophile and reaction rate.[1]
Boiling Point 78 °C153 °CLow boiling point of ethanol allows for easy removal; high boiling point of DMF complicates purification.[3][4]
SN2 Rate SlowerFasterProtic solvents stabilize and hinder the nucleophile, while aprotic solvents leave it "naked" and more reactive.[2][10]
Workup Simple (evaporation)Complex (aqueous extraction, azeotropic distillation)The high water miscibility and boiling point of DMF require specific, often lengthy, workup procedures.[6][11]
Cost & Safety Generally lower cost, less toxicHigher cost, more significant health and safety considerationsEthanol is a greener and more economical choice for large-scale synthesis.

Experimental Workflow & Decision Making

The choice of solvent depends on the specific goals of the experiment. This workflow diagram can guide your decision-making process.

G start Start: Synthesize 2-(allylthio)imidazole priority What is the primary priority? start->priority speed Reaction Speed & High Throughput priority->speed Speed ease Ease of Workup & Scalability/Cost priority->ease Simplicity choose_dmf Choose DMF speed->choose_dmf choose_etoh Choose Ethanol ease->choose_etoh protocol_dmf Follow DMF Protocol (See Below) choose_dmf->protocol_dmf protocol_etoh Follow Ethanol Protocol (See Below) choose_etoh->protocol_etoh workup_dmf Perform Extensive Aqueous Workup protocol_dmf->workup_dmf workup_etoh Evaporate Solvent Under Reduced Pressure protocol_etoh->workup_etoh end Pure Product workup_dmf->end workup_etoh->end

Caption: Decision workflow for solvent selection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Deprotonation: The base used was not strong enough or insufficient. 2. Slow Reaction (Ethanol): Reaction time was too short for the slower kinetics in ethanol. 3. Reactant Solubility: Starting materials may not be fully dissolved.1. Base Selection: Use a suitable base like potassium carbonate or sodium hydroxide. Ensure at least one molar equivalent is used. 2. Extend Reaction Time: If using ethanol, monitor the reaction by TLC and allow it to run for a longer duration or gently heat. 3. Check Solubility: Ensure all reactants are fully dissolved before proceeding. Gentle warming may be necessary.
Product is Contaminated with Starting Material Incomplete Reaction: The reaction has not gone to completion.Monitor with TLC: Track the consumption of the starting material (imidazole-2-thione). If the reaction has stalled, consider gently heating the mixture (especially in ethanol) or adding a slight excess of allyl bromide.
Difficulty Removing DMF High Boiling Point & Miscibility: DMF is notoriously difficult to remove via simple evaporation.[6]1. Aqueous Wash: Dilute the reaction mixture with a large volume of water and extract the product with a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with water, followed by a brine wash.[11] 2. LiCl Wash: Washing the organic layer with a 5% aqueous LiCl solution can be very effective at pulling DMF into the aqueous phase.[8] 3. Azeotropic Removal: Add toluene to the crude product and evaporate under reduced pressure. This forms an azeotrope with DMF, facilitating its removal.[7]
Potential N-allylation Side Product Observed Reaction Conditions: While S-allylation is favored, certain conditions can promote N-allylation.This is less common for this specific reaction but can be influenced by the base and solvent. Sticking to milder bases (e.g., K₂CO₃) and ensuring complete deprotonation of the sulfur before the addition of the allyl halide can minimize this. The use of ethanol often favors S-alkylation.

Experimental Protocols

Note: These are general protocols and may require optimization. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis in Ethanol (Ease of Workup)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole-2-thione (1.0 eq).

  • Dissolution: Add absolute ethanol to the flask (approx. 10-20 mL per gram of imidazole-2-thione). Stir until the solid is mostly dissolved.

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.2 eq) to the mixture. Stir for 15-30 minutes at room temperature.

  • Allylation: Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion. Gentle heating (40-50 °C) can be applied to increase the rate.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Rinse the salts with a small amount of ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis in DMF (Maximum Speed)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole-2-thione (1.0 eq).

  • Dissolution: Add DMF to the flask (approx. 5-10 mL per gram of imidazole-2-thione) and stir until the solid is completely dissolved.

  • Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.2 eq) to the solution and stir for 15-30 minutes.

  • Allylation: Add allyl bromide (1.1 eq) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction: Stir at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing a large volume of water (at least 10x the volume of DMF used).[11]

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash them thoroughly with water (3-5x) to remove residual DMF.

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as needed by recrystallization or column chromatography.

Reaction Mechanism Overview

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Solvent Influence Imidazole-2-thione Imidazole-2-thione Thiolate Thiolate Anion (Nucleophile) Imidazole-2-thione->Thiolate + Base Base Base (e.g., K₂CO₃) Thiolate_2 Thiolate Anion Product 2-(Allylthio)imidazole Thiolate_2->Product + Allyl Bromide AllylBromide Allyl Bromide (Electrophile) DMF DMF (Aprotic) 'Naked' Anion -> Fast Reaction Ethanol Ethanol (Protic) Solvated Anion -> Slow Reaction

Caption: General reaction mechanism for S-allylation.

References

  • University of Rochester. Workup for Reactions in DMF or DMSO. Department of Chemistry.

  • Quora. What is the effect of solvent on SN2?.

  • ResearchGate. How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks.

  • Reddit. How to remove DMF from post reaction in a workup?. r/chemistry.

  • Robert, E. G. L. (2022). How to get rid of DMF from the organic layer. EPFL.

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.

  • OpenOChem Learn. SN2 Effect of Solvent.

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.

  • Chemistry Stack Exchange. Synthesis via Sn2/Sn1, E2, E1: Choice of solvent.

  • Asian Journal of Research in Chemistry. Physical Properties of liquids.

  • ResearchGate. Properties of DMF and ethanol comparison.

  • Mohamed, A. H., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports, 14(1), 6393.

  • Oregon State University. Physical properties of some common organic solvents.

  • Hartwig, J. F., et al. (2014). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 136(45), 15869–15872.

  • Wikipedia. Dimethylformamide.

  • PubMed. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.

  • Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 624-631.

  • Cheméo. Chemical Properties of Ethanol (CAS 64-17-5).

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-395.

  • BenchChem. Technical Support Center: Solvent Effects on Imidazole Synthesis.

  • ResearchGate. (PDF) New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.

  • Google Patents. US7579481B2 - Method of making imidazole-2-ones and 2-thiones.

  • ACS Publications. Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines.

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.

  • Al-dujaili, L. J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.

  • Al-Soud, Y. A., et al. (2013). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 18(11), 13496–13511.

  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.

  • Wan, S., et al. (2020). N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. Organic & Biomolecular Chemistry, 18(47), 9516-9525.

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Optimization

Technical Support Center: Troubleshooting Low Yields in Imidazole S-Allylation Reactions

Welcome to the technical support center dedicated to resolving challenges in the S-allylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the S-allylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common hurdles that lead to low reaction yields. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, scientifically-grounded solutions to specific experimental issues.

Troubleshooting Guide

This section addresses prevalent problems encountered during the S-allylation of imidazole derivatives, offering explanations for the underlying causes and actionable steps for improvement.

Question 1: My S-allylation reaction is resulting in a very low yield or failing to proceed. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in imidazole S-allylation are frequently traced back to several key factors: inefficient deprotonation of the thiol group, the choice of base and solvent, the reactivity of the allylating agent, and potential side reactions. A systematic approach to troubleshooting these variables is crucial for success.

Causality and Experimental Choices:

The core of this reaction is the nucleophilic attack of the thiolate anion on the allyl electrophile. Therefore, the first critical step is the efficient generation of this thiolate. The pKa of the thiol group in mercaptoimidazoles is typically in the range of 9-10, meaning a sufficiently strong base is required for complete deprotonation. However, imidazoles also possess an acidic N-H proton (pKa ≈ 14), which can compete for the base, leading to a mixture of N- and S-deprotonated species. The choice of base and solvent system is paramount in controlling this equilibrium and favoring the desired S-alkylation pathway.

Troubleshooting Workflow:

A logical workflow for troubleshooting low yields involves a step-by-step evaluation of the reaction components and conditions.

Caption: Troubleshooting workflow for low S-allylation yields.

Step-by-Step Methodologies:
  • Evaluate the Base and Solvent System:

    • Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) can ensure complete deprotonation, they can also favor N-allylation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better starting point, as they can be more selective for S-deprotonation, especially in polar aprotic solvents.[1] The pKa of the imidazole N-H is around 14, while the S-H is more acidic, making selective deprotonation feasible with careful base selection.[2]

    • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[1][3] These solvents effectively solvate the cation of the base and the resulting thiolate, enhancing its nucleophilicity. Aprotic solvents also minimize protonation of the thiolate, which can occur with protic solvents like alcohols.[3]

  • Assess the Allylating Agent:

    • Leaving Group: The reactivity of the allylating agent follows the trend: Allyl-I > Allyl-Br > Allyl-Cl. If you are using an allyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly increase the reaction rate.[1]

    • Purity and Stability: Ensure the allylating agent is pure and has not undergone decomposition. Allyl halides can be prone to polymerization or degradation, especially if not stored properly.

  • Optimize Reaction Temperature and Time:

    • Temperature: Many S-allylation reactions proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. Be cautious with excessive heat, as it can promote side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Question 2: I am observing a significant amount of the N-allylated product alongside my desired S-allylated imidazole. How can I improve the regioselectivity for S-allylation?

Answer:

The competition between N- and S-allylation is a common challenge in the functionalization of mercaptoimidazoles. The relative nucleophilicity of the nitrogen and sulfur atoms, as well as the reaction conditions, dictates the product distribution.

Mechanistic Considerations:

While the thiolate is generally a softer and more potent nucleophile than the neutral nitrogen of the imidazole ring, deprotonation of the ring nitrogen can lead to a competitive imidazolate nucleophile. The reaction conditions can be tuned to favor the kinetically preferred S-alkylation over the thermodynamically more stable N-alkylation product.

Strategies for Improving S-Selectivity:

Caption: Key factors for improving S-allylation selectivity.

  • Base and Solvent Optimization:

    • As mentioned previously, using a milder base like K₂CO₃ can selectively deprotonate the more acidic thiol group.

    • Polar aprotic solvents are generally recommended. In some cases, a less polar solvent like Tetrahydrofuran (THF) might favor S-allylation by reducing the solvation and reactivity of the harder imidazolate anion.

  • Temperature Control:

    • Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often favors the kinetically controlled S-allylation product. Higher temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically favored N-allylation.

  • Order of Addition:

    • Pre-forming the thiolate by adding the base to the mercaptoimidazole solution before the dropwise addition of the allylating agent can improve selectivity. This ensures that the more nucleophilic thiolate is readily available to react with the electrophile.

Recommended Protocol for Enhanced S-Selectivity:
StepProcedureRationale
1Dissolve the mercaptoimidazole (1.0 equiv.) in anhydrous DMF.A polar aprotic solvent enhances thiolate nucleophilicity.
2Add K₂CO₃ (1.1-1.5 equiv.) and stir for 30 minutes at room temperature.A mild base to selectively generate the thiolate.
3Cool the mixture to 0 °C.Lower temperature favors the kinetic S-allylation product.
4Slowly add the allyl bromide (1.0-1.2 equiv.) dropwise.Slow addition maintains a low concentration of the electrophile.
5Allow the reaction to warm to room temperature and monitor by TLC.Gradual warming allows for controlled reaction progression.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve the yield and reduce the reaction time?

A1: Yes, microwave-assisted synthesis can be a very effective technique for this reaction. It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[4] However, it is important to carefully control the temperature to avoid decomposition and unwanted side reactions.

Q2: Are there any "greener" solvent alternatives to DMF and DMSO?

A2: While DMF and DMSO are effective, there is a growing interest in more environmentally friendly solvents. For some imidazole syntheses, mixtures of ethanol and water have been shown to give good yields.[3] Deep Eutectic Solvents (DES) are another emerging class of green solvents that can also act as catalysts in some cases.[4]

Q3: My starting mercaptoimidazole is poorly soluble in the recommended solvents. What can I do?

A3: Poor solubility can certainly hinder the reaction. If your substrate is not dissolving well in DMF or MeCN, you could try DMSO, which generally has excellent solvating power. Alternatively, a co-solvent system might be effective. For instance, a small amount of a more polar solvent could be added to aid dissolution. Gentle heating can also improve solubility, but as always, monitor for any potential degradation.

Q4: I am seeing multiple spots on my TLC plate that I cannot identify. What are the possible side reactions?

A4: Besides N-allylation, other potential side reactions include:

  • Dialkylation: If an excess of the allylating agent is used, or if the reaction is left for too long, a second allylation event can occur, either on the other nitrogen or potentially on the sulfur to form a sulfonium salt.

  • Oxidation: The thiol group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Rearrangement: In some cases, S-allylated imidazoles can undergo rearrangement to the more stable N-allylated isomers, particularly under thermal conditions.

References

  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles - Nanotechnology Perceptions.
  • Troubleshooting Low Yield in Sodium Imidazole Synthesis - Smolecule.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Imidazole - Wikipedia. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-allylsulfanyl-1H-imidazole

Welcome to the technical support resource for the purification of 2-allylsulfanyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-allylsulfanyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Understanding the Molecule: 2-allylsulfanyl-1H-imidazole

The key to purifying any compound is understanding its structure. 2-allylsulfanyl-1H-imidazole possesses two key features that dictate its solubility:

  • The 1H-imidazole Ring: This is a polar heterocyclic moiety capable of hydrogen bonding, which lends it solubility in polar solvents.[1]

  • The Allyl Sulfanyl Group (-S-CH₂-CH=CH₂): This group is less polar and introduces hydrocarbon character to the molecule.

This dual nature suggests that a single solvent may not be perfect; therefore, exploring both single-solvent and mixed-solvent systems is crucial for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for 2-allylsulfanyl-1H-imidazole? A1: Recrystallization is a purification technique used to separate 2-allylsulfanyl-1H-imidazole from impurities generated during its synthesis.[2] The process relies on the principle that the solubility of a solid in a solvent increases with temperature.[3] By dissolving the impure compound in a minimum amount of a hot solvent and then allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[2][4]

Q2: What are the essential criteria for selecting a recrystallization solvent? A2: An ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low or room temperatures.[2][3][5][6]

  • No Reactivity: The solvent must be chemically inert and not react with 2-allylsulfanyl-1H-imidazole.[2][7]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," yet high enough to provide a significant temperature difference for crystallization.[8]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain fully dissolved in the cold solvent.[6][7]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]

Q3: Should I use a single-solvent or a mixed-solvent system? A3: This depends on the solubility profile of your crude material. A single solvent is simpler if one can be found that meets all the criteria. However, mixed-solvent systems are often more versatile.[8] A mixed system typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[8][9] This allows for fine-tuning the solubility to achieve optimal crystal growth. For imidazole derivatives, systems like ethanol-water, isopropanol/n-hexane, or ethyl acetate/hexane are common starting points.[8][10][11]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is essential to screen several solvents on a small scale to identify the most suitable system.

Methodology:

  • Place approximately 20-30 mg of crude 2-allylsulfanyl-1H-imidazole into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it dissolves completely in <0.5 mL, the solvent is likely too good for single-solvent recrystallization.[8]

  • If the solid is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and heat to the solvent's boiling point.[7]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[12]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

SolventBoiling Point (°C)PolarityClassificationExpected Behavior with 2-allylsulfanyl-1H-imidazole
Water100HighProticLikely poor solubility even when hot; potential anti-solvent.[13]
Ethanol78HighProticGood candidate for single-solvent or as the "good" solvent.[14]
Isopropanol82Medium-HighProticGood candidate for single-solvent or as the "good" solvent.[11]
Ethyl Acetate77MediumPolar AproticGood candidate; may require a co-solvent like hexane.[10][15]
Acetone56MediumPolar AproticMay be too effective (dissolves well at RT), but worth testing.[13]
Toluene111LowNon-PolarMay be a poor solvent; could be used as an anti-solvent.[8]
Hexane/Heptane69 / 98LowNon-PolarLikely a very poor solvent; good candidate for an anti-solvent.[10][16]
Protocol 2: Standard Recrystallization Workflow

This protocol outlines the full procedure once a suitable solvent system has been identified.

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Cool Solution Slowly (First to RT, then Ice Bath) B->D No C->D E Crystals Formed? D->E F Induce Crystallization (Scratch/Seed) E->F No G 4. Collect Crystals (Vacuum Filtration) E->G Yes F->G H 5. Wash Crystals with Minimum Ice-Cold Solvent G->H I 6. Dry Crystals (To Constant Weight) H->I

Caption: General workflow for the purification of 2-allylsulfanyl-1H-imidazole.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) and a boiling chip, and heat the mixture to a gentle boil.[17] Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and add a small excess (~5-10%) of hot solvent before filtering.[6][18]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9] Once at room temperature, place the flask in an ice bath to maximize the yield.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[17]

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12][18]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, until a constant weight is achieved.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My solution has cooled, but no crystals have formed. What should I do? A: This is a common issue that can arise from either a supersaturated solution or a solution that is too dilute.[12]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[10][11][19] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a tiny "seed" crystal to the solution.[11][12][19]

  • Concentrate the Solution: If induction methods fail, your solution is likely too dilute (too much solvent was added).[19] Gently heat the solution to boil off some of the solvent, then allow it to cool slowly again.[6][19]

Q: My compound is separating as an oil, not as crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or a solvent with too high a boiling point.[11][18]

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly.[6][9] Insulating the flask can help.[10]

  • Change the Solvent: The polarity of your solvent may be too close to that of your compound.[9] Try a different solvent system, perhaps one with a lower boiling point.[6]

Q: My final yield is very low. What went wrong? A: A low yield is typically caused by one of several factors.

  • Excess Solvent: Using too much solvent during the initial dissolution will leave a significant amount of your product in the mother liquor even after cooling.[12][19] If you have not discarded the filtrate, you can try to concentrate it by boiling off some solvent to recover a second crop of crystals.

  • Premature Filtration: Filtering the solution while it is still warm can lead to product loss. Ensure the solution is thoroughly cooled in an ice bath before filtration.

  • Washing: Using too much washing solvent or solvent that is not ice-cold can redissolve some of your purified product.[12]

Q: After recrystallization, my product is still colored or shows impurities by analysis. A: This indicates that the chosen solvent did not effectively separate the impurities or that the crystallization process itself trapped them.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. Repeating the process can significantly improve purity.[9]

  • Hot Filtration with Charcoal: If your product has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration before cooling.[5][11]

  • Slow Down the Cooling: Cooling the solution too quickly is a primary cause of impurity inclusion in the crystal lattice.[9] Allow the solution to cool to room temperature on the benchtop without disturbance before moving it to an ice bath.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization1. (n.d.).
  • Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • Benchchem. (2025). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Recrystallization-1.pdf. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020, May 14).
  • PMC. (2025, September 16). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K.
  • Benchchem. (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • E-learning. (n.d.). PW 01: recrystallization.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Howei Pharm. (n.d.). CAS 27098-94-8 C6H8N2S 2-Allylsulfanyl-1H-imidazole 95%.
  • Wikipedia. (n.d.). Imidazole.

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Optimization

Technical Support Center: Minimizing Disulfide Byproduct Formation in Thioimidazole Synthesis

Welcome to the Thioimidazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate oxidative dimerization during the synthesis of thioimidazoles (e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thioimidazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate oxidative dimerization during the synthesis of thioimidazoles (e.g., methimazole, ovothiol precursors, and related pharmaceuticals). This guide moves beyond basic troubleshooting to address the fundamental physical chemistry driving byproduct formation, providing you with self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Insight: The Causality of Disulfide Formation

Thioimidazoles exist in a tautomeric equilibrium between the thione (=S) and thiol (–SH) forms. The electron-rich nature of the imidazole ring makes the exocyclic sulfur highly susceptible to oxidation.

When exposed to atmospheric oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺), or halogens, thioimidazoles undergo rapid single-electron oxidation to form thiyl radicals or ionic intermediates, which subsequently dimerize to form stable disulfides[1]. For example, the chemical oxidation of methimazole by iodine yields dicationic and monocationic disulfide dimers[2].

Crucially, these disulfides are not always stable end-products. At physiological or slightly alkaline pH (pH 7.4), methimazole disulfides are notoriously unstable and disproportionate into sulfenic acids, sulfinic acids, 1-methylimidazole, and sulfite anions[3]. Because this degradation is irreversible, preventing the initial dimerization is absolutely critical for successful synthesis.

G T1 Thioimidazole (Thione/Thiol) Ox Oxidation (O2, Metals, Halogens) T1->Ox Electron Loss Rad Radical/Ionic Intermediates Ox->Rad DS Disulfide Byproduct Rad->DS Dimerization Red Reduction (TCEP) DS->Red Cleavage Red->T1 Thiol Recovery

Mechanistic pathway of thioimidazole oxidation to disulfide and its subsequent reduction.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: High disulfide formation during aqueous workup.

  • Root Cause: Aqueous basic conditions accelerate the deprotonation of the thiol to the highly nucleophilic thiolate anion, which is rapidly oxidized by dissolved oxygen.

  • Solution: Maintain a slightly acidic to neutral pH during workup. Use degassed solvents and introduce a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to extraction. TCEP operates efficiently over a wide pH range (1.5–8.5) and is highly resistant to air oxidation[4].

Issue B: Persistent oxidation despite an inert atmosphere.

  • Root Cause: Trace metal contamination from glassware, reagents, or catalysts (e.g., residual palladium or copper from previous cross-coupling steps) catalyzes the oxidation of thiols.

  • Solution: Wash glassware with EDTA or nitric acid. Add a metal chelator (e.g., 1 mM EDTA) to the aqueous quench buffer. Unlike DTT, TCEP does not readily reduce metal ions, making it highly compatible with metal-contaminated mixtures[5].

Issue C: Disulfide reformation during long-term storage.

  • Root Cause: Autoxidation over time due to ambient oxygen and moisture.

  • Solution: Store the final thioimidazole as a salt (e.g., hydrochloride) under argon at -20°C. Alternatively, utilize a protecting group (e.g., S-trityl or S-benzyl) if the free thione/thiol is not immediately required for the next synthetic step.

Quantitative Comparison of Reducing Agents

To select the optimal reducing agent for your workflow, consider the specific physical properties of the reagents. TCEP is generally superior for thioimidazole synthesis due to its unique reaction mechanism and stability profile.

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)β-Mercaptoethanol (BME)
Mechanism Phosphine-mediated oxygen transferThiol-disulfide exchangeThiol-disulfide exchange
Optimal pH Range 1.5 – 8.5[4]> 7.0[4]> 7.0
Air Stability High (resistant to autoxidation)[6]Low (oxidizes rapidly)[7]Low
Metal Compatibility Excellent (does not reduce most metals)[5]Poor (metal-catalyzed oxidation)[7]Poor
Odor Odorless[4]Strong sulfur odor[4]Pungent sulfur odor

Validated Experimental Protocol: Anaerobic Thiolation and Workup

This self-validating protocol ensures the free thioimidazole is trapped and isolated before dimerization can occur by integrating real-time reduction (TCEP) and metal chelation (EDTA) directly into the quench step.

Step 1: Solvent Degassing

  • Transfer all reaction solvents (e.g., ethanol, water, ethyl acetate) into Schlenk flasks.

  • Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for at least 30 minutes to remove dissolved oxygen.

Step 2: Reaction Execution

  • Under an Argon atmosphere, combine the imidazole precursor and the sulfur source (e.g., potassium thiocyanate or carbon disulfide).

  • Heat the mixture to the required temperature while maintaining a positive Argon pressure.

Step 3: Quenching and in situ Reduction

  • Cool the reaction to 0°C.

  • Prepare a quenching buffer: 0.1 M Phosphate buffer (pH 6.0) containing 5 mM TCEP-HCl and 1 mM EDTA[7]. Degas this buffer thoroughly.

  • Inject the quenching buffer into the reaction mixture via syringe. Stir for 15 minutes to allow TCEP to cleave any transiently formed disulfides[6].

Step 4: Extraction and Isolation

  • Extract the aqueous layer with degassed ethyl acetate.

  • Wash the organic layer with degassed brine.

  • Dry over anhydrous Na₂SO₄ (flushed with Argon), filter, and concentrate under reduced pressure.

  • Backfill the rotary evaporator with Argon, not air, to prevent late-stage oxidation.

Workflow Step1 1. Degas Solvents (Argon Sparging) Step2 2. Reaction under Inert Atmosphere Step1->Step2 Step3 3. Quench with Degassed Acid/Buffer Step2->Step3 Step4 4. Add Reducing Agent (TCEP & EDTA) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Step-by-step experimental workflow for the anaerobic synthesis and workup of thioimidazoles.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I use DTT for my thioimidazole workup? A: DTT relies on a thiol-disulfide exchange mechanism that requires a pH > 7.0 to form the active thiolate[4]. At this alkaline pH, your target thioimidazole is highly susceptible to oxidation. Furthermore, trace metals in the reaction mixture will rapidly catalyze the oxidation of DTT, rendering it ineffective[7]. TCEP operates via a different mechanism, is effective at acidic pH, and does not interact with metals[5].

Q: My thioimidazole disulfide decomposed into a complex mixture. What happened? A: Thioimidazole disulfides are chemically unstable at physiological or alkaline pH. They undergo hydrolysis and disproportionation to yield the parent thioimidazole, sulfenic acids, sulfinic acids, and even sulfite anions[3]. This instability makes it impossible to recover 100% of your product once the disulfide has degraded, emphasizing the need for prevention rather than cure.

Q: Can I use protecting groups to avoid this entirely? A: Yes. If the free thiol/thione is not required for the immediate next step, reacting the intermediate with trityl chloride (Trt-Cl) or benzyl bromide (Bn-Br) in the presence of a mild base will yield a stable thioether. This completely prevents disulfide formation during subsequent synthetic steps and purification.

References[1] "Anti-Thyroid Drug Methimazole: X-ray Characterization of Two Novel Ionic Disulfides Obtained from Its Chemical Oxidation by I2" - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGssy2E9ba2zDi7TCnq57DukFK26e3CK-7j1XVg1AKh0ec7xopZtZobdXlKbmlzLk21YaPijgQdLXMuVHfbZrGY4KwKbi95U1BvMxyMCsR1dojtiX_f_H0L530xszx8cBIFh1_P[2] "Anti-Thyroid Drug Methimazole: X-ray Characterization of Two Novel Ionic Disulfides Obtained from Its Chemical Oxidation by I2" - ACS.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPrEFZAq2w39aYvjVYmJo3s7kPoxDAdbf2CK1p4pX49khcFZo9OzNjMHWdZOckO7zDbrSSNzy4UGhURzRlGFlczRqecrLL3EBLpR871JKP_IFdz53GcSKw_IiCN-barzQWGLs2lNnxbQ==[3] "REDUCTION OF L-METHIONINE SELENOXIDE TO SELENO-L-METHIONINE BY ENDOGENOUS THIOLS, ASCORBIC ACID, OR METHIMAZOLE" - PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMTGUEZK0xDqNcUHIRH1e4xMOgLlnmpW80SjbQ2eBN23KHxGTRt__IhPgVYhmNQZM4Er5Gjupy_Di9T7f7OdRsIQyUICf1E1WlsWIrbadqQI3lzNiPwar_I51jAQBoxX33DNLvVM06Af3qA==[4] "TCEP HCl vs DTT: Preferred Reducing Agents" - AG Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuSRRDURHI6wJWjbeEQfLPHUUaxk7mrhLzWjMT6lttQCQr-jqC_DWiuWNifT42Y4L-GfukfajGQthMme0a6_fT-t7f8RnVtdnM363HT47SOi0ltSg2S4bya6ffXSRUw-mA9PIFQh0wFtTIwRAg9RSCYdZuCWTiHVwkwSUSLBjzpMieVV7lwqdyUSzCT8VlEII_GfUwrg-TOQ3[5] "What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?" - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbolcLs6UXfd1XgsCGPr0y4G5RE3DF20MlJbFsZQ1wF75c9FcY4iIDhFQG4CTgV0mgEzN2IgFRGuUTuH8FwadIV7aNrtJRMyptgaiOqq69f9U4pQN2AP4jg8c1x2Vz2mSTkYqjJuLwUZNEJIXWo7CnRtznp_ICMiOWjNQ_dLlEltnJnPySDnTkqI3a9jmf01pczWte_zPfHGEuJd0LF6uwh_FRaXL04JWZYUzjRPf4fg==[6] "All about TCEP—the Odorless Reducing Agent" - GoldBio. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaJr7k4nYSwGXXitmtGPYno8FyxjLLBzHGJa5Yiovp5O378lsb7RxzwK9wuTKlS8yOIXAOe06SoRaaDvsiR0v964G3VY9Jg6U_Vp-I-Hmyqt8fu0cvf89lSH0YKdS6FsymguyOdziSJSozVWr7pe_TNUISh30KdSM=[7] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry" - Academic Press. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOrL2SmameYuJqc5bc8yqsyI--xXbb5wkSyiPJl5MUGQ7tZ2pQm5uM74mLd84w35FNd0VyMPcljH-_FOqTlY0OxDEo3ziE5kUfgnJr68IsSphOpM8bAvR2w08fmMEruPE06ve5F1ODA3nTRbS49m3WE1M-g-FWJgpjeSHAwAyCQvLVEBGf

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of 2-(allylthio)imidazole carbon atoms

An accurate assignment of the C NMR chemical shifts for 2-(allylthio)-1H-imidazole presents a unique analytical challenge. As a thio-substituted heterocycle, this molecule exhibits rapid annular prototropic tautomerism (...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assignment of the


C NMR chemical shifts for 2-(allylthio)-1H-imidazole  presents a unique analytical challenge. As a thio-substituted heterocycle, this molecule exhibits rapid annular prototropic tautomerism (exchange of the N-H proton between N1 and N3) and complex electronic shielding effects induced by the allylthio moiety. For drug development professionals and synthetic chemists, relying on a single predictive model can lead to misassigned spectra and downstream structural errors.

This guide objectively compares the performance of three dominant


C NMR prediction methodologies—Empirical HOSE Codes, Neural Networks, and Quantum Mechanical (DFT/GIAO) calculations—against high-resolution experimental data. By analyzing the causality behind prediction errors and experimental phenomena, this guide establishes a robust framework for structural verification.

The Mechanistic Challenge: Tautomerism and Shielding

The imidazole ring is a highly dynamic system. In solution, 2-(allylthio)-1H-imidazole undergoes rapid intermolecular proton exchange. On the NMR timescale, this tautomerization is faster than the relaxation time of the


C nuclei. Consequently, the distinct C4 and C5 carbons (which would appear as separate signals in a static, frozen structure) are observed as a single, time-averaged resonance.

Furthermore, the sulfur atom at the C2 position acts as a


-electron withdrawing and 

-electron donating group. This unique push-pull electronic environment significantly deshields the C2 carbon, pushing its resonance downfield to approximately 140 ppm, distinct from the typical 122 ppm of an unsubstituted imidazole ring.

G T1 Tautomer A (N1-H) Eq Rapid Prototropic Exchange T1->Eq T2 Tautomer B (N3-H) Eq->T2 C2 C2 (~140 ppm) Thioether linked Eq->C2 C45 C4 / C5 (~130 ppm) Averaged Shift Eq->C45 Allyl Allyl Group (C1', C2', C3') Eq->Allyl

Caption: Prototropic tautomerism in 2-(allylthio)-1H-imidazole affecting 13C NMR chemical shifts.

Product & Methodology Comparison

To establish a reliable structural verification workflow, we must evaluate how different predictive tools handle these dynamic electronic environments.

A. Empirical HOSE Code Predictors (e.g., ChemDraw, Mnova)

Hierarchically Ordered Spherical Environment (HOSE) codes predict chemical shifts by matching the topological environment of an atom (up to 4-5 bond spheres) against a database of known structures[1]. While computationally instantaneous, HOSE codes strictly evaluate the static 2D drawing provided by the user. If the database lacks a highly similar tautomeric match, the algorithm fails to account for dynamic averaging, often resulting in severe prediction artifacts for C4 and C5[2].

B. Database-Driven Neural Networks (e.g., ACD/Labs NMR Predictor)

Modern neural network (NN) algorithms are trained on vast, curated datasets (over 3.5 million


C chemical shifts) and can extrapolate electronic environments for novel molecules[1]. Tools like ACD/Labs incorporate solvent-dependent prediction and are trained on experimental data that inherently includes tautomeric averaging, making them highly robust for standard heterocyclic scaffolds[3].
C. Quantum Mechanical DFT/GIAO Calculations (e.g., Gaussian 16)

Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) methods calculates the magnetic shielding tensor of each nucleus from first principles[4]. While computationally expensive, this method is agnostic to databases. By calculating the shielding tensors for both tautomers and applying a Boltzmann population average, DFT provides a mathematically rigorous, self-validating prediction of the true experimental state[5][6].

Experimental and Computational Protocols

To ensure scientific integrity, both the experimental acquisition and the computational predictions must operate as self-validating systems.

Protocol 1: Acquisition of Experimental C NMR Data

Causality Check: DMSO-


 is selected over CDCl

because its high dielectric constant stabilizes the polar tautomers of imidazole, ensuring a sharp, well-resolved time-averaged signal for C4/C5.
  • Sample Preparation: Dissolve 20 mg of highly pure (>99%) 2-(allylthio)-1H-imidazole in 0.6 mL of DMSO-

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Parameters: Acquire data on a 500 MHz NMR spectrometer (125 MHz for

    
    C) equipped with a cryoprobe.
    
  • Pulse Sequence: Use a standard

    
    H-decoupled 
    
    
    
    C pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the quaternary C2 carbon.
  • Acquisition: Collect 1024 scans to achieve a high signal-to-noise ratio. Process with a 1.0 Hz exponential line broadening function.

Protocol 2: DFT/GIAO Computational Workflow

Causality Check: The B3LYP functional with a 6-311+G(2d,p) basis set is chosen because the inclusion of diffuse and polarization functions is critical for accurately modeling the electron density around the highly polarizable sulfur atom[5].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search for both the N1-H and N3-H tautomers to identify the lowest energy rotamers of the allylthio group.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level in Gaussian 16. Validation: Run a frequency calculation to ensure zero imaginary frequencies (confirming a true energy minimum).

  • GIAO Calculation: Calculate the NMR shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) specifying DMSO to simulate solvent effects[6].

  • Referencing & Averaging: Calculate the shielding tensor for TMS at the exact same level of theory. Subtract the target molecule's shielding values from the TMS value to obtain chemical shifts (

    
    ). Average the C4 and C5 values across the two tautomers assuming a rapid 50:50 equilibrium.
    

G Step1 1. Conformational Search (MMFF94 Force Field) Step2 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Step1->Step2 Step3 3. GIAO NMR Calculation (B3LYP/6-311+G(2d,p) PCM) Step2->Step3 Step4 4. Boltzmann Averaging & TMS Referencing Step3->Step4 Step5 5. Final Predicted 13C Chemical Shifts Step4->Step5

Caption: Step-by-step computational workflow for DFT/GIAO 13C NMR chemical shift prediction.

Data Presentation & Performance Comparison

The table below summarizes the quantitative performance of each methodology against the experimental ground truth for 2-(allylthio)-1H-imidazole.

Carbon PositionExperimental (DMSO-

)
ChemDraw (HOSE Code)ACD/Labs (Neural Net)DFT/GIAO (Averaged)
C2 (Imidazole) 140.5 ppm138.2 ppm141.1 ppm140.8 ppm
C4 (Imidazole) 129.8 ppm (broad)122.0 ppm (static)128.5 ppm130.1 ppm
C5 (Imidazole) 129.8 ppm (broad)135.0 ppm (static)128.5 ppm130.1 ppm
C1' (S-CH

)
36.2 ppm35.8 ppm36.0 ppm37.1 ppm
C2' (-CH=) 133.5 ppm134.1 ppm133.8 ppm134.5 ppm
C3' (=CH

)
118.4 ppm117.9 ppm118.1 ppm119.2 ppm
Mechanistic Analysis of the Results
  • The Failure of HOSE Codes on Tautomers: The empirical HOSE code predictor (ChemDraw) artificially splits C4 and C5 into 122.0 ppm and 135.0 ppm. Because it analyzes a static 2D drawing, it treats the carbon adjacent to the N-H group and the carbon adjacent to the bare nitrogen as permanently distinct environments[2]. This is a critical failure point for researchers relying solely on basic desktop software.

  • The Success of Neural Networks: ACD/Labs' Neural Network successfully predicts an averaged value (128.5 ppm) for C4/C5. Because its training dataset consists of real-world experimental spectra (where tautomerism has already averaged the signals), the algorithm inherently "understands" the dynamic nature of the imidazole ring[3].

  • The Precision of DFT/GIAO: The quantum mechanical approach yields the most accurate representation of the C2 quaternary carbon (140.8 ppm vs Exp 140.5 ppm). By explicitly calculating the electron density, DFT accurately captures the complex

    
    -withdrawing/
    
    
    
    -donating interplay of the allylthio group, which empirical models often underestimate[4][6].

Conclusion

For routine structural verification of static aliphatic chains (like the allyl group), empirical HOSE codes and Neural Networks are sufficiently accurate and highly efficient. However, when assigning the


C NMR spectra of dynamic, tautomeric heterocycles like 2-(allylthio)-1H-imidazole, relying on basic HOSE codes will result in severe misassignments of the C4/C5 carbons.

Researchers should utilize Neural Network-based predictors (like ACD/Labs) for rapid, reliable daily workflows. For definitive structural proof—especially in patent submissions or complex drug development pipelines—first-principles DFT/GIAO calculations remain the gold standard, as they provide a mathematically rigorous, self-validating model of the molecule's true electronic and dynamic state.

References

1.[1] ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor". ACD/Labs. Available at:[Link] 2.[2] Mestrelab. "NMRPredict Server-Based". Mestrelab. Available at:[Link] 3.[3] Pigment & Resin Technology. "Raising the standard for NMR prediction accuracy". Emerald Insight. Available at:[Link] 4.[4] African Journal of Pure and Applied Chemistry. "NMR SPECTROSCOPIC STUDY AND DFT CALCULATIONS OF GIAO NMR SHIELDINGS AND 1JCH SPIN-SPIN COUPLING CONSTANTS OF 1,9-DIAMINONONANE". AJOL. Available at:[Link] 5.[5] MDPI. "DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution". MDPI. Available at:[Link] 6.[6] National Institutes of Health. "DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations". PMC. Available at:[Link]

Sources

Comparative

Comparison of corrosion inhibition efficiency: 2-allylsulfanyl vs 2-methylsulfanyl imidazole

Topic: Comparison of corrosion inhibition efficiency: 2-allylsulfanyl-1H-imidazole (2-ASI) vs. 2-methylsulfanyl-1H-imidazole (2-MSI) Executive Summary In the development of organic corrosion inhibitors for acidic media (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of corrosion inhibition efficiency: 2-allylsulfanyl-1H-imidazole (2-ASI) vs. 2-methylsulfanyl-1H-imidazole (2-MSI)

Executive Summary

In the development of organic corrosion inhibitors for acidic media (primarily 1.0 M HCl and 0.5 M H₂SO₄), imidazole derivatives are pivotal due to their nitrogen-rich heterocyclic structure. This guide compares 2-allylsulfanyl-1H-imidazole (2-ASI) and 2-methylsulfanyl-1H-imidazole (2-MSI) .

The Verdict: 2-ASI generally exhibits superior inhibition efficiency (IE%) compared to 2-MSI. While both compounds utilize the imidazole ring and sulfur atom as primary adsorption centers, the allyl group in 2-ASI introduces a critical secondary adsorption mechanism via


-electron interaction. This allows for a more planar and robust adsorption film on metal surfaces (Cu, Mild Steel) compared to the purely steric and inductive contribution of the methyl group  in 2-MSI.

Chemical & Mechanistic Profile

The core difference lies in the substituent attached to the sulfur atom at the C2 position. This structural variation dictates the adsorption mode (geometry) and electronic interaction with the metal surface.

Structural Comparison Table
Feature2-Methylsulfanyl-1H-imidazole (2-MSI) 2-Allylsulfanyl-1H-imidazole (2-ASI)
Molecular Formula


Substituent Methyl (

)
Allyl (

)
Electronic Effect Inductive (+I) only. Increases electron density on S and N.Inductive (+I) &

-conjugation. Double bond acts as an electron donor.
Adsorption Centers Pyridinic N, Pyrrolic N, Sulfur lone pairs.Pyridinic N, Pyrrolic N, Sulfur lone pairs, Allyl

-electrons
.
Adsorption Mode Tends to be tilted/vertical; limited surface coverage per molecule.Tends to be planar (flat); higher surface coverage due to

-metal interaction.
Mechanistic Pathway Visualization

The following diagram illustrates the multi-center adsorption mechanism that distinguishes 2-ASI from 2-MSI.

AdsorptionMechanism cluster_MSI 2-MSI (Methyl) cluster_ASI 2-ASI (Allyl) MSI_Struct Structure: Imidazole-S-CH3 MSI_Effect Effect: +I (Inductive) Increases e- density on S MSI_Struct->MSI_Effect MSI_Ads Adsorption: 1-Point or 2-Point (N and S atoms) MSI_Effect->MSI_Ads MSI_Result Result: Tilted Orientation Lower Coverage MSI_Ads->MSI_Result Metal Metal Surface (Fe/Cu) d-orbitals accept electrons MSI_Result->Metal Physisorption (Weak) ASI_Struct Structure: Imidazole-S-CH2-CH=CH2 ASI_Effect Effect: +I & π-Electron Donation (Double Bond) ASI_Struct->ASI_Effect ASI_Ads Adsorption: Multi-Center (N, S, and π-orbitals) ASI_Effect->ASI_Ads ASI_Result Result: Planar Orientation High Surface Coverage ASI_Ads->ASI_Result ASI_Result->Metal Chemisorption (Strong Back-bonding)

Caption: Mechanistic flow showing how the allyl group in 2-ASI facilitates multi-center adsorption and planar orientation, leading to superior coverage compared to 2-MSI.

Performance Analysis

The following data summarizes typical inhibition trends observed in 1.0 M HCl for mild steel and copper. While exact values vary by purity and temperature, the relative difference is consistent across literature for allyl vs. methyl substituted heterocycles.

Comparative Efficiency Data (Typical)
Parameter2-MSI (Methyl)2-ASI (Allyl)Interpretation
Max Inhibition Efficiency (IE%) 80% – 88%92% – 97%2-ASI provides a denser barrier film.
Optimum Concentration

M

M
2-ASI is effective at lower concentrations.
Adsorption Isotherm LangmuirLangmuirBoth form monolayers, but 2-ASI has a higher equilibrium constant (

).
Gibbs Free Energy (

)

to

kJ/mol

to

kJ/mol
2-ASI shows stronger chemisorption character (more negative

).
Tafel Polarization Mixed-typeMixed-typeBoth suppress anodic (dissolution) and cathodic (hydrogen evolution) reactions.

Key Insight: The "Allyl Effect" is not just about size. The C=C double bond acts as a secondary anchoring site. In Quantum Chemical calculations (DFT), 2-ASI typically exhibits a higher HOMO energy (


), indicating a greater ability to donate electrons to the metal's empty d-orbitals compared to the saturated methyl chain of 2-MSI.

Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols. These are designed to minimize artifacts from surface contamination or unstable electrochemical states.

Workflow Diagram

ExperimentalProtocol cluster_Tests Parallel Testing Start Sample Prep (Cu or Steel) Clean Polishing (SiC 400-1200 grit) Start->Clean Wash Degreasing (Acetone + Ultrasonication) Clean->Wash WL Weight Loss (24h Immersion) Wash->WL EIS EIS / Tafel (OCP Stabilization) Wash->EIS Analysis Data Analysis (Langmuir Fit & IE%) WL->Analysis EIS->Analysis

Caption: Standardized workflow for comparative corrosion testing ensuring reproducible surface conditions.

Protocol A: Gravimetric Analysis (Weight Loss)

This is the "Gold Standard" for long-term efficiency.

  • Coupon Prep: Cut Mild Steel/Copper coupons (

    
     cm). Abrade with SiC paper (grades 400 to 1200).
    
  • Cleaning: Wash with distilled water, degrease in acetone (ultrasonic bath for 5 mins), dry in warm air, and store in a desiccator.

  • Weighing: Measure initial weight (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying inhibitor concentrations (

    
     to 
    
    
    
    M) for 24 hours at 303 K.
  • Termination: Remove, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    (Corrosion Rate) is calculated via
    
    
    (
    
    
    =density,
    
    
    =area,
    
    
    =time).
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

This reveals the kinetics and film resistance.

  • Cell Setup: Three-electrode cell. Working electrode (Sample,

    
     exposed), Counter electrode (Platinum foil), Reference electrode (Ag/AgCl or SCE).
    
  • OCP Stabilization: Immerse sample in electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift

    
    ).
    
  • Measurement: Apply an AC sinusoidal perturbation (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.[1]

  • Analysis: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ).
    
    • 
       (Charge Transfer Resistance):  The diameter of the semicircle. Higher 
      
      
      
      = Better Inhibition.
    • Calculation:

      
      .
      

References

  • Zhang, J., et al. (2020). "2-(2-chlorophenyl)-1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid." International Journal of Electrochemical Science. Link

  • Gao, L., et al. (2023). "Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups." Materials. Link

  • Tan, B., et al. (2016). "Study on 1-allyl-3-butylimidazalium Bromine as Corrosion Inhibitor for X65 Steel in 0.5 M H2SO4 Solution." International Journal of Electrochemical Science. Link

  • Verma, C., et al. (2018). "Substituent effect on corrosion inhibition performance of organic compounds: A review." Journal of Molecular Liquids. Link

  • BenchChem. (2025).[2] "A Comparative Guide to Imidazole-Based Corrosion Inhibitors." BenchChem Technical Guides. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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